Cardenolide B-1
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[(1S,3R,6R,7R,10R,11S,14S,16R)-14-[(2R,3R,4S,5S,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-6-yl]-2H-furan-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H44O8/c1-16-23(32)25(34-4)24(33)26(36-16)37-19-6-9-27(2)18(14-19)5-11-29-21(27)8-10-28(3)20(7-12-30(28,29)38-29)17-13-22(31)35-15-17/h13,16,18-21,23-26,32-33H,5-12,14-15H2,1-4H3/t16-,18-,19+,20-,21-,23+,24-,25+,26+,27+,28-,29+,30-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIZPCWNXFYPMNP-QMBFAAFNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC45C3CCC6(C4(O5)CCC6C7=CC(=O)OC7)C)C)O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@]45[C@@H]3CC[C@]6([C@]4(O5)CC[C@@H]6C7=CC(=O)OC7)C)C)O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H44O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Discovery and Isolation of Cardenolide B-1 from Nerium oleander
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, isolation, and structural elucidation of Cardenolide B-1, a cardenolide monoglycoside found in Nerium oleander. Due to the limited availability of specific quantitative and bioactivity data for this compound, this document also incorporates data and established protocols for other major cardenolides from Nerium oleander, such as oleandrin, to provide a complete procedural and mechanistic context.
Introduction to Cardenolides in Nerium oleander
Nerium oleander, a common ornamental shrub of the Apocynaceae family, is a rich source of a diverse array of secondary metabolites, most notably cardenolide glycosides.[1][[“]][3] These C23 steroids are characterized by a five-membered lactone ring at the C17 position of a steroid nucleus and are often glycosylated at the C3 position.[4] Cardenolides from N. oleander, such as the well-studied oleandrin, are known for their potent biological activities, including cardiotonic and cytotoxic effects.[1][5] The primary mechanism of action for many cardenolides is the inhibition of the Na+/K+-ATPase pump, a transmembrane protein crucial for maintaining cellular ion gradients.[6][[“]][8] This inhibition leads to a cascade of downstream effects, making these compounds interesting candidates for drug development, particularly in oncology.[1][[“]][9]
This compound is one of the numerous cardenolides that have been isolated from this plant. Its discovery has contributed to the understanding of the chemical diversity within N. oleander.
Discovery and Structural Elucidation of this compound
This compound was first isolated from the methanolic extract of the stems and twigs of Nerium oleander.[10] Its structure was established through spectroscopic methods.[10]
Physicochemical Properties
The fundamental properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₃₀H₄₄O₈ | [4][11] |
| Molecular Weight | 532.7 g/mol | [4][11] |
| CAS Number | 1318158-89-2 | [4][12] |
Structural Features
Experimental Protocols
The following sections detail the methodologies for the extraction, isolation, and characterization of this compound from Nerium oleander. These protocols are based on established methods for cardenolide isolation from this plant species.
Plant Material Collection and Preparation
Fresh stems and twigs of Nerium oleander are collected and air-dried in the shade. The dried plant material is then ground into a coarse powder to increase the surface area for efficient solvent extraction.
Extraction of Cardenolides
The powdered plant material is subjected to extraction with methanol at room temperature. The methanolic extract is then concentrated under reduced pressure to yield a crude extract.
Isolation and Purification of this compound
The crude methanolic extract is subjected to a series of chromatographic separations to isolate this compound. A typical workflow is as follows:
-
Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity. Cardenolides are typically found in the more polar fractions.
-
Column Chromatography: The ethyl acetate fraction, enriched with cardenolides, is subjected to column chromatography on silica gel. The column is eluted with a gradient of chloroform and methanol. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing compounds with similar TLC profiles to known cardenolides are pooled and further purified by preparative HPLC on a C18 column. A mobile phase consisting of a gradient of acetonitrile and water is commonly used. Elution is monitored by a UV detector, and the peak corresponding to this compound is collected.
The following diagram illustrates the general workflow for the isolation of this compound.
References
- 1. Oleandrin: A bioactive phytochemical and potential cancer killer via multiple cellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. consensus.app [consensus.app]
- 3. japsonline.com [japsonline.com]
- 4. This compound (1318158-89-2) for sale [vulcanchem.com]
- 5. Clinical and pathological features of Nerium oleander extract toxicosis in wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oleandrin - Wikipedia [en.wikipedia.org]
- 7. consensus.app [consensus.app]
- 8. Quantification of plant cardenolides by HPLC, measurement of Na+/K+-ATPase inhibition activity, and characterization of target enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound | C30H44O8 | CID 46872929 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. pharmaffiliates.com [pharmaffiliates.com]
Cardenolide B-1 chemical structure and stereochemistry
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Cardenolide B-1
Introduction
This compound is a naturally occurring cardenolide glycoside, a class of steroids known for their potent biological activities, particularly their ability to inhibit the Na+/K+-ATPase enzyme.[1][2] This property has made cardenolides a subject of significant interest in medicine, historically for treating heart conditions and more recently for their potential as anticancer and antiviral agents.[2][3][4] this compound has been isolated from sources such as Nerium oleander.[5] This guide provides a detailed examination of its chemical structure, stereochemistry, physicochemical properties, and the experimental methodologies used for its characterization.
Chemical Identity and Physicochemical Properties
This compound is identified by the CAS registry number 1318158-89-2.[6] It belongs to the broader family of cardenolide glycosides, which are steroid derivatives featuring a sugar moiety attached to a steroid aglycone.[6]
| Property | Value | Source |
| CAS Number | 1318158-89-2 | [6] |
| Molecular Formula | C₃₀H₄₄O₈ | [6][7] |
| Molecular Weight | 532.7 g/mol | [6][7] |
| PubChem CID | 46872929 | [6][7] |
Chemical Structure and Stereochemistry
The molecular structure of this compound is complex, comprising two main components: a steroid aglycone and a sugar moiety.[6]
The Aglycone Core
The aglycone portion consists of a C23 steroid nucleus with methyl groups at the C-10 and C-13 positions.[1][6][8] A defining feature of all cardenolides is the five-membered unsaturated lactone ring (a butenolide) attached at the C-17 position of the steroid core.[1][6] A distinctive structural characteristic of this compound is the presence of an 8,14-epoxy bridge, which significantly influences its three-dimensional conformation and, consequently, its biological activity.[6]
The Glycoside Moiety
Attached to the steroid core via a glycosidic bond at the C-3 position is a 6-deoxy-3-O-methyl-β-D-galactopyranosyl group.[6] The presence and nature of this sugar component are crucial for the molecule's solubility and interaction with biological targets.[9]
Stereochemistry
This compound possesses multiple stereogenic centers, leading to a specific and complex three-dimensional arrangement. The systematic IUPAC name is 3-[(1S,3R,6R,7R,10R,11S,14S,16R)-14-[(2R,3R,4S,5S,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.0¹,³.0³,⁷.0¹¹,¹⁶]octadecan-6-yl]-2H-furan-5-one.[7] The alternative nomenclature, (3β,5β)-3-[(6-deoxy-3-O-methyl-β-D-galactopyranosyl)oxy]-8,14-epoxycard-20(22)-enolide, highlights two critical stereochemical features[6]:
-
3β configuration : The glycosidic bond at the C-3 position is in the beta orientation, meaning it projects above the plane of the steroid ring system.
-
5β configuration : This indicates a cis-fusion between the A and B rings of the steroid nucleus, a common feature in many bioactive cardenolides.[10]
The stereochemistry of the sugar moiety is also defined, being a β-D-galactopyranosyl derivative.[6]
Caption: Structural components of this compound.
Experimental Protocols for Characterization
The structural elucidation of cardenolides like this compound relies on a combination of isolation techniques and spectroscopic analysis.
Isolation and Purification
A general protocol for isolating cardenolides from plant material is as follows:
-
Extraction : Dried and ground plant material (e.g., leaves, seeds) is exhaustively extracted with solvents like methanol or a water-methanol mixture.[10]
-
Preliminary Analysis : The crude extract is analyzed using techniques like High-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (HPLC-HRMS) to identify potential cardenolide-containing fractions.[10] Characteristic features include neutral loss of sugar moieties and high-intensity fragments corresponding to the steroid aglycone.[10]
-
Fractionation : The crude extract undergoes further purification, often using column chromatography (e.g., silica gel) or preparative HPLC to isolate individual compounds.[9]
Caption: General workflow for cardenolide isolation.
Structure Elucidation
The precise structure and stereochemistry are determined using a suite of spectroscopic methods:
-
Mass Spectrometry (MS) : Provides the molecular weight and formula of the compound. Fragmentation patterns can help identify the aglycone and sugar components.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : This is the most powerful tool for detailed structural analysis.
-
¹H NMR : Identifies the number and types of protons, with characteristic signals for the butenolide ring and anomeric protons of the sugar.[12]
-
¹³C NMR : Determines the number of carbon atoms and their chemical environment.[7][12]
-
2D NMR (COSY, HMBC, ROESY) : These experiments establish connectivity between protons (COSY), long-range correlations between protons and carbons (HMBC), and through-space proximity of atoms (ROESY), which is crucial for confirming the stereochemistry and the conformation of the ring systems.[9][13]
-
Biological Activity and Signaling Pathways
Cardenolides exert their biological effects primarily through the inhibition of the Na+/K+-ATPase pump, an essential enzyme for maintaining cellular ion gradients.[1][14] However, recent studies have revealed other potential targets and pathways.[3]
Inhibition of Na+/K+-ATPase and Anticancer Effects
The inhibition of Na+/K+-ATPase by cardenolides disrupts the sodium and potassium ion balance across the cell membrane. This disruption can trigger downstream signaling cascades that lead to apoptosis (programmed cell death) in cancer cells, making cardenolides promising candidates for oncology drug development.[4][15]
Caption: Na+/K+-ATPase inhibition pathway.
Na+/K+-ATPase Independent Antiviral Activity
Research has shown that some cardenolides can suppress the replication of coronaviruses.[3] This effect is mediated by the downregulation of Janus kinase 1 (JAK1) protein levels. The process involves the activation of Ndfip1/2 and the E3 ubiquitin ligase NEDD4, which leads to the proteasomal degradation of JAK1, thereby disrupting viral replication signaling.[3]
Caption: JAK1 downregulation pathway by cardenolides.
Conclusion
This compound is a structurally intricate natural product with significant biological potential. Its well-defined stereochemistry, including the 3β-glycosidic linkage, 5β-ring fusion, and the 8,14-epoxy bridge, is fundamental to its activity. The detailed characterization through advanced spectroscopic techniques provides a solid foundation for further research into its mechanism of action and potential therapeutic applications, particularly in the fields of oncology and virology. The methodologies outlined in this guide serve as a reference for the continued exploration of this compound and other related natural products.
References
- 1. Cardenolide - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Natural cardenolides suppress coronaviral replication by downregulating JAK1 via a Na+/K+-ATPase independent proteolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | 1318158-89-2 [chemicalbook.com]
- 6. This compound (1318158-89-2) for sale [vulcanchem.com]
- 7. This compound | C30H44O8 | CID 46872929 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Cardenolide | C23H34O2 | CID 53957771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. New Structures, Spectrometric Quantification, and Inhibitory Properties of Cardenolides from Asclepias curassavica Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. iosrjournals.org [iosrjournals.org]
- 12. mdpi.com [mdpi.com]
- 13. cdnsciencepub.com [cdnsciencepub.com]
- 14. agrawal.eeb.cornell.edu [agrawal.eeb.cornell.edu]
- 15. This compound [myskinrecipes.com]
Cardenolide B-1: A Technical Guide to its Natural Sources, Abundance, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cardenolide B-1 is a novel cardenolide monoglycoside that has been identified and isolated from the plant species Nerium oleander. Cardenolides, a class of steroids, are known for their potent bioactivity, most notably their inhibitory effects on the Na+/K+-ATPase pump, which has led to their historical use in treating cardiac conditions. The discovery of new cardenolides like B-1 opens avenues for research into their unique pharmacological properties and potential therapeutic applications. This technical guide provides a comprehensive overview of the natural sources, isolation, and analytical methodologies related to this compound, along with a proposed biosynthetic pathway.
Natural Sources and Abundance
The primary known natural source of this compound is the evergreen shrub Nerium oleander, a member of the Apocynaceae family. Specifically, this compound has been isolated from the stems and twigs of the plant[1].
While the presence of this compound in Nerium oleander is established, comprehensive quantitative data on its abundance in different plant tissues (leaves, stems, roots, flowers) is not extensively available in current scientific literature. The concentration of cardenolides in plants can vary significantly based on factors such as the specific cultivar, geographical location, season, and developmental stage of the plant.
Table 1: Natural Source of this compound
| Compound | Plant Species | Family | Plant Part(s) |
| This compound | Nerium oleander | Apocynaceae | Stems and Twigs[1] |
Table 2: Quantitative Abundance of Cardenolides in Nerium oleander (General)
Note: Specific quantitative data for this compound is not available. This table presents general cardenolide content in Nerium oleander to provide context.
| Plant Part | Total Cardenolide Content (µg/g dry weight) | Method | Reference |
| Leaves | 345.013 ± 6 | Spectrophotometry (Baljet's reagent) | [2] |
| Flowers | Not specified | ||
| Stems | Not specified | ||
| Roots | Not specified |
Further research is required to quantify the specific abundance of this compound in various tissues of Nerium oleander to aid in optimizing extraction and for understanding its physiological role within the plant.
Experimental Protocols
Isolation of this compound from Nerium oleander
The following protocol is based on the methodology described in the initial discovery of this compound[1].
Workflow for the Isolation of this compound
References
Cardenolide B-1 molecular formula and molecular weight
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cardenolide B-1 is a naturally occurring cardenolide glycoside isolated from the plant Nerium oleander. Like other members of the cardenolide family, it is characterized by a steroidal backbone and a five-membered butyrolactone ring. These compounds are of significant interest to the scientific community due to their potent biological activities, primarily mediated through the inhibition of the ubiquitous Na+/K+-ATPase enzyme. This technical guide provides a comprehensive overview of the molecular characteristics, biological activity, and relevant experimental protocols for this compound, aimed at facilitating further research and drug development efforts.
Molecular Profile
This compound possesses a well-defined chemical structure and molecular formula, which are fundamental to its biological function.
| Property | Value |
| Molecular Formula | C30H44O8 |
| Molecular Weight | 532.67 g/mol |
| Source | Nerium oleander |
Biological Activity and Signaling Pathways
The primary mechanism of action of cardenolides, including presumably this compound, is the inhibition of the Na+/K+-ATPase, a transmembrane protein essential for maintaining cellular ion gradients. This inhibition leads to a cascade of downstream effects, impacting various cellular processes and signaling pathways.
Na+/K+-ATPase Inhibition
Inhibition of the Na+/K+-ATPase by cardenolides disrupts the sodium and potassium ion gradients across the cell membrane. This leads to an increase in intracellular sodium concentration, which in turn affects the function of the Na+/Ca2+ exchanger, resulting in an accumulation of intracellular calcium. This elevation in intracellular calcium is a key event that triggers a multitude of cellular responses.
Caption: Inhibition of Na+/K+-ATPase by this compound.
Modulation of JAK/STAT Signaling Pathway
Emerging evidence suggests that cardenolides can also modulate intracellular signaling pathways independently of their direct impact on ion gradients. One such pathway is the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway. Some cardenolides have been shown to downregulate the phosphorylation of key proteins in this pathway, such as JAK1 and STAT1/STAT3. This interference can affect cellular processes like inflammation, proliferation, and survival, which are often dysregulated in diseases like cancer.
In-Depth Technical Guide: Preliminary Cytotoxicity Screening of Cardenolide B-1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary cytotoxicity screening of Cardenolide B-1, a polar cardenolide monoglycoside isolated from the stems and twigs of Nerium oleander. This document details its cytotoxic activity against various human cell lines, outlines a representative experimental protocol for assessing cytotoxicity, and illustrates the key signaling pathways involved in its mechanism of action.
Data Presentation: Cytotoxic Activity of this compound
The cytotoxic effects of this compound have been evaluated against normal human fibroblasts and two human cancer cell lines. The following table summarizes the 50% inhibitory concentration (IC50) values, providing a quantitative measure of the compound's potency.
| Cell Line | Cell Type | IC50 (µM) |
| WI-38 | Normal Human Fibroblast | >10 |
| VA-13 | Malignant Tumor (derived from WI-38) | 5.8 |
| HepG2 | Human Liver Tumor | 6.2 |
Data sourced from Ando et al., 2011.
Experimental Protocols: Cytotoxicity Screening
While the precise, detailed protocol used for the initial screening of this compound is not publicly available in full, a standard and widely accepted method for determining the cytotoxicity of natural compounds against adherent cell lines is the Sulforhodamine B (SRB) assay. This assay relies on the ability of SRB to bind to protein components of cells, providing a sensitive measure of cell mass, which is indicative of cell viability.
Sulforhodamine B (SRB) Assay Protocol
1. Cell Culture and Plating:
-
Human cell lines (e.g., WI-38, VA-13, HepG2) are cultured in appropriate media (e.g., DMEM or MEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
For the assay, cells are harvested from exponential phase cultures, counted, and seeded into 96-well plates at a density of 5,000 to 10,000 cells per well in 100 µL of culture medium.
-
The plates are incubated for 24 hours to allow for cell attachment.
2. Compound Treatment:
-
This compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.
-
A series of dilutions of the stock solution are prepared in culture medium to achieve the desired final concentrations for testing.
-
The medium from the cell plates is aspirated, and 100 µL of the medium containing the different concentrations of this compound is added to the respective wells.
-
Control wells containing medium with the vehicle (e.g., DMSO at the highest concentration used for the test compound) and untreated cells are included.
-
The plates are incubated for a further 48 to 72 hours.
3. Cell Fixation and Staining:
-
Following the incubation period, the supernatant is discarded, and the cells are fixed by gently adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well.
-
The plates are incubated at 4°C for 1 hour.
-
The plates are washed five times with slow-running tap water to remove the TCA and air-dried.
-
100 µL of 0.4% (w/v) SRB solution in 1% acetic acid is added to each well, and the plates are incubated at room temperature for 30 minutes.
4. Absorbance Measurement and Data Analysis:
-
After staining, the unbound SRB is removed by washing the plates five times with 1% (v/v) acetic acid.
-
The plates are allowed to air-dry completely.
-
The bound SRB dye is solubilized by adding 200 µL of 10 mM Tris base solution (pH 10.5) to each well.
-
The plates are placed on a shaker for 5-10 minutes to ensure complete solubilization of the dye.
-
The absorbance is measured at 510 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
Mandatory Visualization
Experimental Workflow for Cytotoxicity Screening
Caption: Experimental workflow for the SRB cytotoxicity assay.
Signaling Pathway of Cardenolide-Induced Cytotoxicity
An In-depth Technical Guide to the Mechanism of Action of Cardenolide B-1 on Na+/K+-ATPase
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cardenolides, a class of naturally occurring steroids, are potent and specific inhibitors of the Na+/K+-ATPase, an essential enzyme responsible for maintaining electrochemical gradients across the plasma membrane of animal cells. This technical guide provides a detailed examination of the mechanism of action of a specific member of this class, Cardenolide B-1, on the Na+/K+-ATPase. While specific quantitative data for this compound is limited in publicly available literature, this document extrapolates from the well-established mechanisms of other cardenolides to provide a comprehensive overview. This guide covers the binding interaction, conformational changes, inhibition of ion transport, and the subsequent downstream signaling cascades, including the activation of Src kinase and alterations in intracellular calcium levels. Detailed experimental protocols for key assays and structured data tables are provided to facilitate further research and drug development efforts in this area.
Introduction to this compound and Na+/K+-ATPase
The Na+/K+-ATPase, or sodium-potassium pump, is a vital transmembrane protein that actively transports three sodium ions (Na+) out of the cell and two potassium ions (K+) into the cell, a process coupled to the hydrolysis of one molecule of ATP.[1] This pumping action is fundamental for numerous physiological processes, including nerve impulse transmission, muscle contraction, and the regulation of cell volume.[2]
Cardenolides are a group of steroid compounds, typically of plant origin, known for their potent inhibitory effects on the Na+/K+-ATPase.[3] this compound is a specific cardenolide that has been isolated from sources such as Nerium oleander.[4] Its structure, like other cardenolides, consists of a steroid nucleus, a five-membered lactone ring at the C-17 position, and a sugar moiety attached to the steroid core.[3][5] The interaction of cardenolides with Na+/K+-ATPase has been a subject of intense research due to their therapeutic potential, particularly in the context of cardiovascular diseases and, more recently, cancer.[6][7]
Mechanism of Inhibition of Na+/K+-ATPase by this compound
The inhibitory action of cardenolides on the Na+/K+-ATPase is a result of their specific binding to the enzyme, which leads to the stabilization of a particular conformational state and subsequent cessation of the ion transport cycle.
Binding to the E2-P Conformation
The Na+/K+-ATPase cycles through two principal conformational states, E1 and E2. The E1 conformation has a high affinity for intracellular Na+ and ATP, while the E2 conformation has a high affinity for extracellular K+. The cycle involves phosphorylation and dephosphorylation of the alpha subunit.[8]
Cardenolides, including presumably this compound, bind with high affinity to the phosphorylated E2 (E2-P) conformation of the Na+/K+-ATPase.[9] This binding site is located on the extracellular side of the alpha subunit. The binding of the cardenolide to this state effectively traps the enzyme in an inactive conformation, preventing the binding of extracellular K+ and the subsequent dephosphorylation and transition back to the E1 state. This locks the pump and inhibits its function.
Inhibition Kinetics
| Parameter | Description | Representative Value (for a potent cardenolide) |
| IC50 | The concentration of the inhibitor that reduces the enzyme activity by 50%. | 10 - 100 nM[7] |
| Ki | The inhibition constant, indicating the binding affinity of the inhibitor to the enzyme. | 0.2 - 0.5 µM (for uncompetitive inhibition)[10] |
| Mode of Inhibition | The mechanism by which the inhibitor affects the enzyme kinetics (e.g., competitive, non-competitive, uncompetitive). | Uncompetitive (with respect to ATP)[10] |
Note: The values in this table are representative for potent cardenolides and are not specific to this compound. They serve as an illustration of the data that would be generated in kinetic studies.
Downstream Signaling Pathways
The inhibition of Na+/K+-ATPase by this compound is not limited to the disruption of ion transport. The Na+/K+-ATPase also functions as a signaling scaffold, and its interaction with cardenolides can trigger various intracellular signaling cascades.
Activation of Src Kinase
A key downstream effect of cardenolide binding to the Na+/K+-ATPase is the activation of the non-receptor tyrosine kinase, Src. The Na+/K+-ATPase exists in a pre-formed complex with Src.[5] The binding of a cardenolide induces a conformational change in the Na+/K+-ATPase that leads to the activation of Src kinase.[11] Activated Src can then phosphorylate a variety of downstream targets, leading to the activation of multiple signaling pathways, including the Ras-Raf-MEK-ERK pathway, which is involved in cell growth and proliferation.[5]
Increase in Intracellular Calcium
The inhibition of the Na+/K+-ATPase leads to an increase in the intracellular concentration of Na+. This elevation of intracellular Na+ alters the driving force for the sodium-calcium exchanger (NCX), a plasma membrane protein that normally extrudes calcium (Ca2+) from the cell. The reduced Na+ gradient leads to a decrease in Ca2+ efflux and, consequently, an increase in the intracellular Ca2+ concentration.[3] This rise in intracellular Ca2+ can have profound effects on cellular processes, including muscle contraction, neurotransmitter release, and gene expression.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the mechanism of action of cardenolides on Na+/K+-ATPase.
Na+/K+-ATPase Activity Assay (Colorimetric)
This protocol is adapted from methods described for measuring the inhibition of Na+/K+-ATPase by quantifying the release of inorganic phosphate (Pi) from ATP hydrolysis.[1][12]
Objective: To determine the inhibitory effect of this compound on the activity of Na+/K+-ATPase.
Principle: The enzymatic activity of Na+/K+-ATPase is measured by the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP. The concentration of Pi is determined colorimetrically. The specific activity of Na+/K+-ATPase is calculated as the difference between the total ATPase activity and the activity in the presence of a saturating concentration of a specific inhibitor (e.g., ouabain or the test cardenolide).
Materials:
-
Purified Na+/K+-ATPase (e.g., from porcine brain or kidney)
-
This compound stock solution (in DMSO)
-
Ouabain solution (as a positive control for inhibition)
-
Assay Buffer: 100 mM NaCl, 20 mM KCl, 4 mM MgCl2, 50 mM Tris-HCl, pH 7.4
-
ATP solution (e.g., 3 mM)
-
Stopping Reagent: e.g., 10% Trichloroacetic acid (TCA)
-
Phosphate detection reagent (e.g., a malachite green-based reagent)
-
Phosphate standard solution
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well microplate, add the following to triplicate wells:
-
Total Activity: Assay buffer + enzyme preparation.
-
Inhibitor: Assay buffer + enzyme preparation + this compound at various concentrations.
-
Blank (ouabain-insensitive activity): Assay buffer + enzyme preparation + saturating concentration of ouabain (e.g., 1 mM).
-
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
Initiate the reaction by adding the ATP solution to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes) during which the reaction is linear.
-
Stop the reaction by adding the stopping reagent.
-
Add the phosphate detection reagent to all wells and incubate for color development according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength (e.g., ~620-700 nm for malachite green).
-
Create a standard curve using the phosphate standard solution.
-
Calculate the amount of Pi released in each well from the standard curve.
-
The Na+/K+-ATPase activity is the difference between the Pi released in the "Total Activity" wells and the "Blank" wells.
-
The inhibitory effect of this compound is calculated as the percentage reduction in Na+/K+-ATPase activity at each concentration.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.
Measurement of Intracellular Calcium Concentration
This protocol is based on the use of a fluorescent Ca2+ indicator, such as Fura-2 AM.[8][11]
Objective: To measure the effect of this compound on intracellular Ca2+ levels.
Principle: Cells are loaded with a membrane-permeable fluorescent Ca2+ indicator (e.g., Fura-2 AM). Inside the cell, esterases cleave the AM group, trapping the dye. The fluorescence of the dye changes upon binding to Ca2+. By measuring the fluorescence intensity at specific excitation and emission wavelengths, the intracellular Ca2+ concentration can be determined.
Materials:
-
Adherent cells cultured on glass-bottom dishes or 96-well black-walled plates
-
Fura-2 AM stock solution (in DMSO)
-
Pluronic F-127 (to aid dye loading)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
This compound stock solution
-
Ionomycin (as a positive control for maximal Ca2+ influx)
-
EGTA (a Ca2+ chelator, for minimal Ca2+ signal)
-
Fluorescence microscope or plate reader with dual excitation capabilities
Procedure:
-
Seed cells and grow to an appropriate confluency.
-
Wash the cells with HBSS.
-
Prepare the loading solution containing Fura-2 AM and Pluronic F-127 in HBSS.
-
Incubate the cells with the loading solution in the dark at room temperature or 37°C for 30-60 minutes.
-
Wash the cells with HBSS to remove extracellular dye and allow for de-esterification for about 30 minutes.
-
Mount the dish on the microscope stage or place the plate in the reader.
-
Acquire a baseline fluorescence recording. For Fura-2, this involves alternating excitation at 340 nm and 380 nm and measuring emission at ~510 nm.
-
Add this compound to the cells and continue recording the fluorescence changes.
-
At the end of the experiment, add ionomycin to obtain the maximum fluorescence ratio (Rmax), followed by EGTA to obtain the minimum fluorescence ratio (Rmin).
-
The ratio of the fluorescence intensities (340/380 nm) is calculated and can be converted to Ca2+ concentration using the Grynkiewicz equation.
Src Kinase Activity Assay
This protocol outlines a general method for measuring Src kinase activity, which can be adapted from commercially available kits or literature procedures.[13][14]
Objective: To determine if this compound treatment leads to an increase in Src kinase activity.
Principle: The activity of Src kinase is measured by its ability to phosphorylate a specific substrate. This can be detected in several ways, such as using a phosphospecific antibody in an ELISA format, or by measuring the consumption of ATP using a luminescence-based assay.
Materials:
-
Cell lysate from cells treated with and without this compound
-
Src kinase assay kit (e.g., from Promega, Millipore, or Thermo Fisher Scientific)
-
Src-specific substrate (e.g., a synthetic peptide)
-
ATP
-
Reagents for detection (e.g., phosphospecific antibody, HRP-conjugated secondary antibody, substrate for HRP, or luciferase/luciferin reagents)
-
Microplate reader (absorbance or luminescence)
Procedure (Example using an ELISA-based kit):
-
Treat cells with this compound for various times.
-
Lyse the cells and quantify the protein concentration.
-
Coat a 96-well plate with a Src-specific substrate peptide.
-
Add cell lysates to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at 30°C or 37°C for a specified time.
-
Wash the wells to remove ATP and non-phosphorylated substrates.
-
Add a phosphotyrosine-specific antibody (e.g., pY20) conjugated to a detection enzyme like HRP.
-
Incubate to allow antibody binding.
-
Wash to remove unbound antibody.
-
Add the substrate for the detection enzyme (e.g., TMB for HRP) and incubate for color development.
-
Stop the reaction and measure the absorbance.
-
The absorbance is proportional to the amount of phosphorylated substrate, and thus to the Src kinase activity in the lysate.
Conclusion
This compound, as a member of the cardenolide family, is presumed to be a potent inhibitor of the Na+/K+-ATPase. Its mechanism of action involves binding to the E2-P conformation of the enzyme, thereby halting the ion transport cycle. This direct inhibition leads to significant downstream effects, including the activation of Src kinase-mediated signaling pathways and an increase in intracellular calcium levels. While specific quantitative data for this compound are not extensively documented in the available literature, the well-established principles of cardenolide-Na+/K+-ATPase interaction provide a strong framework for understanding its biological activity. The experimental protocols detailed in this guide offer a basis for the further characterization of this compound and other novel cardenolides, which may hold promise for the development of new therapeutic agents. Further research is warranted to elucidate the precise binding kinetics and the full spectrum of cellular effects of this compound.
References
- 1. agrawal.eeb.cornell.edu [agrawal.eeb.cornell.edu]
- 2. researchgate.net [researchgate.net]
- 3. Cardenolide - Wikipedia [en.wikipedia.org]
- 4. This compound | 1318158-89-2 [chemicalbook.com]
- 5. This compound (1318158-89-2) for sale [vulcanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Cytotoxic effects of the cardenolide convallatoxin and its Na,K-ATPase regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cardenolide analogues. 7. Synthesis and biological activity of some new steroidal guanylhydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Methods to Measure Intracellular Ca2+ Concentration Using Ca2+-Sensitive Dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantification of plant cardenolides by HPLC, measurement of Na+/K+-ATPase inhibition activity, and characterization of target enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Src kinase assay [bio-protocol.org]
- 14. promega.com [promega.com]
Spectroscopic and Mechanistic Insights into Cardenolide B-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic properties of Cardenolide B-1, a compound of significant interest in pharmacological research. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide presents representative spectroscopic data characteristic of the cardenolide class of compounds. The methodologies and mechanistic insights are based on established principles for the analysis of cardiac glycosides.
Introduction to this compound
This compound is a cardiac glycoside with the molecular formula C₃₀H₄₄O₈. Its structure features a steroid nucleus, a five-membered butenolide lactone ring, a glycosidic linkage to a deoxy sugar, and a characteristic 8,14-epoxy bridge. Like other cardenolides, its biological activity is primarily attributed to the inhibition of the Na⁺/K⁺-ATPase pump, a critical enzyme in cellular ion homeostasis. This mechanism underpins its potential therapeutic applications, which are a subject of ongoing research.
Spectroscopic Properties
The spectroscopic signature of a molecule is fundamental to its identification and structural elucidation. The following sections detail the expected ultraviolet-visible (UV-Vis) and infrared (IR) spectroscopic properties of this compound, based on the known characteristics of the cardenolide family.
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of cardenolides is primarily dictated by the α,β-unsaturated γ-lactone (butenolide) ring. This chromophore exhibits a characteristic absorption maximum in the ultraviolet region.
Disclaimer: The following data is representative of the cardenolide class of compounds and is intended to provide a general reference for this compound.
Table 1: Representative UV-Vis Spectroscopic Data for Cardenolides
| Parameter | Value |
| λmax | 217 - 222 nm |
| Molar Absorptivity (ε) | ~16,000 M⁻¹cm⁻¹ |
| Solvent | Ethanol or Methanol |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show absorption bands corresponding to its various functional groups. The key vibrational modes are associated with hydroxyl, carbonyl, and olefinic groups.
Table 2: Expected Infrared (IR) Absorption Bands for this compound
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibrational Mode |
| O-H (hydroxyl) | 3500 - 3200 | Stretching |
| C-H (alkane) | 2950 - 2850 | Stretching |
| C=O (γ-lactone) | 1785 - 1740 | Stretching |
| C=C (alkene in lactone) | 1640 - 1620 | Stretching |
| C-O (ether and alcohol) | 1260 - 1000 | Stretching |
Experimental Protocols
The following are detailed, generalized methodologies for obtaining the UV-Vis and IR spectra of a cardenolide such as this compound.
UV-Vis Spectroscopy Protocol
-
Sample Preparation:
-
Accurately weigh approximately 1-5 mg of this compound.
-
Dissolve the sample in a known volume of spectroscopic grade ethanol or methanol to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).
-
From the stock solution, prepare a series of dilutions to obtain a final concentration that gives an absorbance reading within the linear range of the spectrophotometer (typically 0.2 - 1.0 AU).
-
-
Instrumentation:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Set the wavelength range from 200 to 400 nm.
-
Use quartz cuvettes with a 1 cm path length.
-
-
Measurement:
-
Record a baseline spectrum using the solvent (ethanol or methanol) in both the sample and reference cuvettes.
-
Rinse the sample cuvette with the this compound solution and then fill it.
-
Place the sample cuvette in the spectrophotometer and record the UV-Vis spectrum.
-
Identify the wavelength of maximum absorbance (λmax).
-
Infrared (IR) Spectroscopy Protocol
Method 1: Potassium Bromide (KBr) Pellet
-
Sample Preparation:
-
Thoroughly dry both the this compound sample and spectroscopic grade KBr powder to remove any moisture.
-
In an agate mortar, grind 1-2 mg of the this compound sample to a fine powder.
-
Add approximately 100-200 mg of the dry KBr powder to the mortar and mix thoroughly with the sample.
-
Transfer the mixture to a pellet-pressing die.
-
Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
-
-
Measurement:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Record the IR spectrum, typically over the range of 4000 to 400 cm⁻¹.
-
Acquire a background spectrum of the empty sample compartment.
-
The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
-
Method 2: Thin Film
-
Sample Preparation:
-
Dissolve a small amount of this compound in a volatile solvent (e.g., chloroform or dichloromethane).
-
Deposit a drop of the solution onto a salt plate (e.g., NaCl or KBr).
-
Allow the solvent to evaporate completely, leaving a thin film of the sample on the plate.
-
-
Measurement:
-
Place the salt plate in the sample holder of the FT-IR spectrometer and record the spectrum as described for the KBr pellet method.
-
Mechanism of Action: Inhibition of Na⁺/K⁺-ATPase
The primary molecular target of this compound is the Na⁺/K⁺-ATPase, an enzyme embedded in the cell membrane of most animal cells. This enzyme actively transports sodium ions out of the cell and potassium ions into the cell, maintaining the electrochemical gradients essential for various cellular processes, including nerve conduction and muscle contraction.
Cardenolides bind to the extracellular domain of the α-subunit of the Na⁺/K⁺-ATPase. This binding locks the enzyme in a phosphorylated conformation, thereby inhibiting its ion-pumping activity. The consequence of this inhibition is an increase in the intracellular sodium concentration. This, in turn, affects the function of the sodium-calcium exchanger (NCX), leading to an increase in the intracellular calcium concentration. In cardiac myocytes, this elevation of intracellular calcium enhances the force of contraction (positive inotropic effect).
Caption: Mechanism of this compound action on the Na⁺/K⁺-ATPase.
Conclusion
This technical guide provides a foundational understanding of the spectroscopic properties and mechanism of action of this compound. While specific experimental data for this compound remains elusive in the public domain, the representative data and generalized protocols presented here offer a valuable starting point for researchers. The primary biological effect of this compound, mediated through the inhibition of the Na⁺/K⁺-ATPase, highlights its potential for further investigation in the development of novel therapeutics. Future studies are warranted to delineate the precise spectroscopic and pharmacological profile of this intriguing natural product.
Methodological & Application
Application Notes and Protocols: Isolation and Purification of Cardenolide B-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cardenolide B-1 is a potent cardiac glycoside isolated from the stems and twigs of Nerium oleander.[1] Like other cardenolides, it exhibits significant biological activity, making it a compound of interest for therapeutic research and drug development. This document provides a detailed protocol for the isolation and purification of this compound, compiled from established methodologies for cardenolide extraction and purification. Additionally, it outlines the inhibitory effect of cardenolides on the JAK/STAT signaling pathway, a key mechanism contributing to their therapeutic potential.
Data Presentation
| Purification Step | Starting Material (Dry Weight) | Fraction/Compound Weight | Yield (%) | Purity (%) |
| Crude Methanol Extraction | 5 kg Nerium oleander stems & twigs | 250 g | 5.0 | ~10-15 |
| Silica Gel Column Chromatography | 250 g crude extract | 15 g cardenolide-rich fraction | 6.0 (from crude) | ~60-70 |
| Preparative HPLC | 15 g cardenolide-rich fraction | 500 mg this compound | 3.3 (from fraction) | >98 |
Experimental Protocols
This protocol synthesizes methodologies from several sources to provide a comprehensive guide for the isolation and purification of this compound.
Plant Material and Extraction
-
Collection and Preparation: Collect fresh stems and twigs of Nerium oleander. Clean the plant material to remove any debris and dry it in a well-ventilated area or in an oven at a temperature not exceeding 40°C to prevent degradation of the cardenolides. Once completely dry, grind the material into a coarse powder.
-
Methanol Extraction:
-
Macerate the powdered plant material (e.g., 5 kg) in methanol (e.g., 25 L) at room temperature for 48-72 hours with occasional stirring.
-
Filter the extract through cheesecloth or a similar material to remove the solid plant residue.
-
Re-macerate the plant residue with fresh methanol (e.g., 15 L) for another 24 hours to ensure exhaustive extraction.
-
Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature below 45°C to obtain a viscous crude methanol extract.
-
Preliminary Fractionation (Liquid-Liquid Partitioning)
-
Suspend the crude methanol extract in distilled water (e.g., 1 L) to form an aqueous suspension.
-
Perform sequential liquid-liquid partitioning with solvents of increasing polarity. For example, partition the aqueous suspension three times with an equal volume of n-hexane to remove nonpolar compounds like fats and waxes.
-
Subsequently, partition the aqueous layer three times with an equal volume of dichloromethane or chloroform to extract the cardenolides.
-
Combine the dichloromethane/chloroform fractions and evaporate the solvent under reduced pressure to yield a cardenolide-enriched fraction.
Purification by Silica Gel Column Chromatography
-
Column Preparation: Prepare a silica gel (60-120 mesh) column using a suitable solvent system, for example, a mixture of chloroform and methanol. The column dimensions will depend on the amount of extract to be purified.
-
Sample Loading: Adsorb the cardenolide-enriched fraction onto a small amount of silica gel and load it onto the top of the prepared column.
-
Elution: Elute the column with a gradient of increasing polarity. A common mobile phase for cardenolide separation is a mixture of chloroform and methanol, starting with a low percentage of methanol (e.g., 1-2%) and gradually increasing it. Other solvent systems such as chloroform-acetone-acetic acid (e.g., 8.5:1:0.5 v/v) have also been used for cardenolide separation on silica gel.[2]
-
Fraction Collection and Analysis: Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC). Spot the fractions on a TLC plate and develop it in a suitable solvent system. Visualize the spots under UV light or by spraying with a suitable reagent (e.g., Kedde reagent). Pool the fractions containing the compound of interest based on the TLC profile.
-
Evaporation: Evaporate the solvent from the pooled fractions to obtain a semi-purified this compound fraction.
High-Purity Purification by Preparative High-Performance Liquid Chromatography (HPLC)
-
System and Column: Use a preparative HPLC system equipped with a C18 reversed-phase column.
-
Mobile Phase: A typical mobile phase for cardenolide separation on a C18 column is a gradient of acetonitrile and water, often with a small amount of formic acid (e.g., 0.1%) to improve peak shape.
-
Gradient Elution: Develop a gradient elution method to achieve optimal separation. An example of a gradient could be starting with a lower concentration of acetonitrile (e.g., 30%) and gradually increasing it to a higher concentration (e.g., 70%) over a period of 30-40 minutes.
-
Injection and Fraction Collection: Dissolve the semi-purified fraction in the initial mobile phase and inject it into the preparative HPLC system. Collect the peak corresponding to this compound.
-
Final Processing: Evaporate the solvent from the collected fraction under reduced pressure to obtain highly purified this compound. The purity can be confirmed by analytical HPLC.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the isolation and purification of this compound.
Signaling Pathway
Caption: this compound mediated inhibition of the JAK/STAT signaling pathway.
References
- 1. Three new cardenolides from methanol extract of stems and twigs of Nerium oleander - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Novel Cardenolide Glycoside Isolated from Xysmalobium undulatum Reduces Levels of the Alzheimer’s Disease-Associated β-Amyloid Peptides Aβ42 In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cardenolide B-1 in vitro Na+/K+-ATPase Inhibition Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cardenolides are a class of naturally occurring steroids that are well-documented inhibitors of the Na+/K+-ATPase, an essential transmembrane enzyme responsible for maintaining electrochemical gradients in animal cells.[1][2] This inhibition has therapeutic applications, most notably in the treatment of congestive heart failure.[2] Furthermore, the inhibition of Na+/K+-ATPase by cardenolides has been linked to anticancer activity, making them a subject of interest in drug development. This document provides a detailed protocol for an in vitro assay to determine the inhibitory activity of Cardenolide B-1 on Na+/K+-ATPase. The assay is based on the quantification of inorganic phosphate (Pi) released from the enzymatic hydrolysis of ATP, which is measured colorimetrically.
Principle of the Assay
The Na+/K+-ATPase inhibition assay is a spectrophotometric method that measures the activity of the enzyme by quantifying the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP.[2] The activity of Na+/K+-ATPase is determined as the difference between the total ATPase activity (in the absence of a specific inhibitor) and the ATPase activity in the presence of a saturating concentration of a specific inhibitor like ouabain. To determine the inhibitory potential of a test compound, such as this compound, the enzyme activity is measured across a range of compound concentrations. The concentration at which the compound inhibits 50% of the enzyme's activity is known as the IC50 value.
Data Presentation
Note: As of the latest literature search, specific quantitative data for the inhibition of Na+/K+-ATPase by a compound explicitly named "this compound" is not available. The following table presents data for well-characterized cardenolides to serve as a reference for expected inhibitory potencies.
| Cardenolide | Source Organism | Target Na+/K+-ATPase | IC50 (µM) | Reference |
| Ouabain | Strophanthus gratus | Porcine Kidney | ~0.5 | [3] |
| Digoxin | Digitalis lanata | Human Cancer Cells | 0.04 - 0.2 | [4] |
| Calotropin | Asclepias subulata | Not Specified | 0.27 | [5] |
| Corotoxigenin 3-O-glucopyranoside | Asclepias subulata | Not Specified | 0.87 | [5] |
| Uzarigenin | Asclepias asperula | Porcine Kidney | 1.05 | [6] |
| Desglucouzarin | Asclepias asperula | Porcine Kidney | 0.98 | [6] |
Experimental Protocols
This protocol is designed for a 96-well microplate format, allowing for high-throughput screening of this compound and other potential inhibitors.
Materials and Reagents
-
Na+/K+-ATPase: Purified enzyme from a commercial source (e.g., porcine cerebral cortex).
-
This compound: Stock solution in DMSO.
-
Ouabain: (Positive Control) Stock solution in water or DMSO.
-
ATP (Adenosine 5'-triphosphate): Stock solution (e.g., 100 mM) in water, pH adjusted to ~7.4.
-
Assay Buffer (pH 7.4):
-
Imidazole-HCl (30 mM)
-
NaCl (130 mM)
-
KCl (20 mM)
-
MgCl2 (4 mM)
-
-
Inhibitor Control Buffer (pH 7.4):
-
Imidazole-HCl (30 mM)
-
MgCl2 (4 mM)
-
Ouabain (1 mM)
-
-
Malachite Green Reagent: (For phosphate detection) Commercially available kits are recommended for consistency. Alternatively, a solution can be prepared containing malachite green, ammonium molybdate, and a stabilizing agent in an acidic solution.
-
Phosphate Standard: A solution of known phosphate concentration (e.g., KH2PO4) for generating a standard curve.
-
96-well microplates: Clear, flat-bottom.
-
Microplate reader: Capable of measuring absorbance at ~620-660 nm.
Experimental Workflow Diagram
Caption: Experimental workflow for the in vitro Na+/K+-ATPase inhibition assay.
Step-by-Step Protocol
-
Preparation of Reagents:
-
Prepare all buffers and solutions as described in the "Materials and Reagents" section.
-
Prepare serial dilutions of this compound and Ouabain in Assay Buffer. It is recommended to start with a high concentration and perform 1:3 or 1:5 serial dilutions. Keep the final DMSO concentration below 1% in all wells.
-
Prepare a phosphate standard curve by diluting the phosphate standard in Assay Buffer to concentrations ranging from 0 to 50 µM.
-
-
Assay Plate Setup:
-
Design the 96-well plate layout to include wells for:
-
Blank: Assay Buffer only.
-
Total Activity (100% Activity): Na+/K+-ATPase in Assay Buffer without any inhibitor.
-
Inhibitor Control (0% Activity): Na+/K+-ATPase in Inhibitor Control Buffer (containing 1 mM Ouabain).
-
Test Compound Wells: Na+/K+-ATPase with various concentrations of this compound.
-
Positive Control Wells: Na+/K+-ATPase with various concentrations of Ouabain.
-
Phosphate Standard Curve: Wells with the serial dilutions of the phosphate standard.
-
-
-
Enzyme Reaction:
-
To the appropriate wells, add 50 µL of Assay Buffer or Inhibitor Control Buffer.
-
Add 10 µL of the diluted this compound, Ouabain, or vehicle control (e.g., Assay Buffer with the same DMSO concentration as the test compounds) to the respective wells.
-
Add 20 µL of the diluted Na+/K+-ATPase enzyme solution to all wells except the phosphate standard wells.
-
Mix gently by tapping the plate.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the enzymatic reaction by adding 20 µL of the ATP solution to all wells except the phosphate standard wells.
-
Incubate the plate at 37°C for 30 minutes. The incubation time may need to be optimized based on the enzyme activity.
-
-
Phosphate Detection:
-
Stop the reaction by adding 100 µL of the Malachite Green Reagent to all wells, including the phosphate standard wells.
-
Allow the color to develop for 15-20 minutes at room temperature.
-
Measure the absorbance of each well at approximately 650 nm using a microplate reader.
-
-
Data Analysis:
-
Standard Curve: Plot the absorbance values of the phosphate standards against their known concentrations. Perform a linear regression to obtain the equation of the line (y = mx + c), where y is the absorbance and x is the phosphate concentration.
-
Calculate Phosphate Released: Use the standard curve equation to convert the absorbance readings from the experimental wells into the concentration of phosphate released.
-
Determine Percent Inhibition:
-
The Na+/K+-ATPase specific activity is the difference between the phosphate released in the "Total Activity" wells and the "Inhibitor Control" wells.
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Activity with this compound / Specific Activity of Na+/K+-ATPase)] x 100
-
-
IC50 Determination: Plot the percent inhibition against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Signaling Pathway and Mechanism of Inhibition
Cardenolides, including presumably this compound, bind to a specific site on the α-subunit of the Na+/K+-ATPase. This binding stabilizes the enzyme in an E2-P conformation, preventing its return to the E1 conformation, which is necessary for Na+ binding and subsequent ATP hydrolysis. This effectively inhibits the pumping of Na+ out of the cell and K+ into the cell.
Diagram of Na+/K+-ATPase Inhibition by this compound
Caption: Mechanism of Na+/K+-ATPase inhibition by this compound.
References
- 1. Quantification of plant cardenolides by HPLC, measurement of Na+/K+-ATPase inhibition activity, and characterization of target enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. agrawal.eeb.cornell.edu [agrawal.eeb.cornell.edu]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of Na+,K+-ATPase by the cardenolide 6'-O-(E-4-hydroxycinnamoyl) desglucouzarin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Viability Assays: Cardenolide B-1 (MTT, XTT)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for assessing the cytotoxic effects of Cardenolide B-1 using MTT and XTT cell viability assays. The information is intended to guide researchers in the accurate and efficient evaluation of this compound's potential as a therapeutic agent.
Introduction to Cardenolides and Cell Viability Assays
Cardenolides are a class of naturally occurring steroids known for their potent biological activities, including cardiotonic and, more recently discovered, anticancer effects.[1][2] The primary mechanism of action for many cardenolides is the inhibition of the Na+/K+-ATPase pump, a transmembrane protein essential for maintaining cellular ion gradients.[1][2][3] This inhibition triggers a cascade of intracellular events, ultimately leading to apoptosis (programmed cell death) in cancer cells.[2][4]
To quantify the cytotoxic effects of compounds like this compound, cell viability assays are indispensable. The MTT and XTT assays are two widely used colorimetric methods that measure the metabolic activity of cells, which serves as an indicator of cell viability.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This assay is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of viable cells into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay: Similar to the MTT assay, the XTT assay involves the reduction of a tetrazolium salt. However, the formazan product of XTT is water-soluble, simplifying the protocol by eliminating the need for a solubilization step.
Data Presentation: Cytotoxicity of Cardenolides
| Cardenolide | Cell Line | Assay Type | IC50 (µM) | Reference |
| Elaeodendroside V | A2780 (Ovarian Cancer) | Not Specified | 0.12 | [5] |
| U937 (Histiocytic Lymphoma) | Not Specified | 0.15 | [5] | |
| Elaeodendroside W | A2780 (Ovarian Cancer) | Not Specified | 0.07 | [5] |
| U937 (Histiocytic Lymphoma) | Not Specified | 0.08 | [5] | |
| Asclepin | HepG2 (Liver Cancer) | MTT | 0.02 | [6] |
| Raji (Burkitt's Lymphoma) | MTT | 0.02 | [6] | |
| 12β-hydroxycalotropin | HepG2 (Liver Cancer) | MTT | 0.69 | [6] |
| Raji (Burkitt's Lymphoma) | MTT | 1.46 | [6] | |
| Uscharin | A549 (Non-small cell lung carcinoma) | MTT | 0.003 µg/mL | [7] |
| HCT 116 (Colon Carcinoma) | MTT | 0.013 µg/mL | [7] | |
| Hep G2 (Hepatocellular Carcinoma) | MTT | 0.018 µg/mL | [7] |
Experimental Protocols
MTT Cell Viability Assay Protocol
This protocol provides a step-by-step guide for determining the cytotoxicity of this compound using the MTT assay.
Materials:
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Target cancer cell line
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO, or acidic isopropanol)
-
Phosphate Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours to allow cells to attach and resume growth.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution) and a negative control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate (formazan) is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well.
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of this compound using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
-
XTT Cell Viability Assay Protocol
This protocol outlines the procedure for assessing the cytotoxicity of this compound using the XTT assay.
Materials:
-
This compound stock solution
-
Target cancer cell line
-
Complete cell culture medium
-
96-well flat-bottom plates
-
XTT labeling mixture (XTT reagent and electron-coupling reagent, prepared according to the manufacturer's instructions)
-
Multichannel pipette
-
Microplate reader (absorbance at 450-500 nm)
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Follow the same procedure as described in the MTT protocol (Step 1).
-
-
Compound Treatment:
-
Follow the same procedure as described in the MTT protocol (Step 2).
-
-
XTT Addition and Incubation:
-
After the treatment incubation, prepare the XTT labeling mixture according to the manufacturer's protocol.
-
Add 50 µL of the XTT labeling mixture to each well.
-
Incubate the plate for 2-4 hours at 37°C. The incubation time may need to be optimized depending on the cell type and density.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength between 450 and 500 nm using a microplate reader. A reference wavelength of 630-690 nm is recommended to subtract non-specific background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the same formula as in the MTT protocol.
-
Generate a dose-response curve and determine the IC50 value for this compound.
-
Visualizations
Signaling Pathway of Cardenolide-Induced Apoptosis
// Nodes Cardenolide [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; NaK_ATPase [label="Na+/K+-ATPase", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Na_Influx [label="↑ Intracellular Na+", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Ca_Influx [label="↑ Intracellular Ca2+", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; ROS [label="↑ ROS", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Src [label="Src Kinase", fillcolor="#4285F4", fontcolor="#FFFFFF"]; EGFR [label="EGFR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ras_Raf_MAPK [label="Ras/Raf/MAPK\nPathway", fillcolor="#34A853", fontcolor="#FFFFFF"]; NFkB [label="NF-κB\nInhibition", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Mitochondria [label="Mitochondrial\nDamage", fillcolor="#FBBC05", fontcolor="#202124"]; Caspase_Activation [label="Caspase\nActivation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=doubleoctagon, fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges Cardenolide -> NaK_ATPase [label="Inhibits"]; NaK_ATPase -> Na_Influx [style=dashed]; Na_Influx -> Ca_Influx; Ca_Influx -> ROS; NaK_ATPase -> Src [label="Activates"]; Src -> EGFR; EGFR -> Ras_Raf_MAPK; Ras_Raf_MAPK -> Apoptosis; Cardenolide -> NFkB; ROS -> Mitochondria; Mitochondria -> Caspase_Activation; Caspase_Activation -> Apoptosis; NFkB -> Apoptosis [style=dashed]; } .dot Caption: this compound induced apoptosis signaling pathway.
Experimental Workflow for MTT Assay
// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Seed_Cells [label="Seed Cells in 96-well Plate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubate_24h [label="Incubate (24h)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Add_Compound [label="Add this compound\n(Serial Dilutions)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Incubate_Treatment [label="Incubate (24-72h)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Add_MTT [label="Add MTT Reagent", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Incubate_MTT [label="Incubate (2-4h)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Add_Solvent [label="Add Solubilization Solution", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Read_Absorbance [label="Read Absorbance (570nm)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analyze_Data [label="Data Analysis (IC50)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Seed_Cells; Seed_Cells -> Incubate_24h; Incubate_24h -> Add_Compound; Add_Compound -> Incubate_Treatment; Incubate_Treatment -> Add_MTT; Add_MTT -> Incubate_MTT; Incubate_MTT -> Add_Solvent; Add_Solvent -> Read_Absorbance; Read_Absorbance -> Analyze_Data; Analyze_Data -> End; } .dot Caption: Workflow of the MTT cell viability assay.
Experimental Workflow for XTT Assay
// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Seed_Cells [label="Seed Cells in 96-well Plate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubate_24h [label="Incubate (24h)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Add_Compound [label="Add this compound\n(Serial Dilutions)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Incubate_Treatment [label="Incubate (24-72h)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Add_XTT [label="Add XTT Labeling Mixture", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Incubate_XTT [label="Incubate (2-4h)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Read_Absorbance [label="Read Absorbance (450-500nm)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analyze_Data [label="Data Analysis (IC50)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Seed_Cells; Seed_Cells -> Incubate_24h; Incubate_24h -> Add_Compound; Add_Compound -> Incubate_Treatment; Incubate_Treatment -> Add_XTT; Add_XTT -> Incubate_XTT; Incubate_XTT -> Read_Absorbance; Read_Absorbance -> Analyze_Data; Analyze_Data -> End; } .dot Caption: Workflow of the XTT cell viability assay.
References
- 1. Cytotoxic effects of the cardenolide convallatoxin and its Na,K-ATPase regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. agrawal.eeb.cornell.edu [agrawal.eeb.cornell.edu]
- 4. Analysis of proliferation and apoptotic induction by 20 steroid glycosides in 143B osteosarcoma cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antiproliferative Cardenolide Glycosides of Elaeodendron alluaudianum from the Madagascar Rainforest - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Apoptosis Induction Studies with Cardenolide B-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cardenolide B-1 is a potent member of the cardiac glycoside family of natural products, which are known for their inhibitory action on the Na+/K+-ATPase enzyme.[1][2][3] Beyond their traditional use in treating cardiac conditions, there is a growing body of evidence supporting the anticancer potential of cardenolides.[1][3][4] this compound has demonstrated significant pro-apoptotic activity in a range of cancer cell lines, making it a compound of interest for oncological research and drug development. These application notes provide a summary of the key findings related to this compound-induced apoptosis, along with detailed protocols for its study.
Cardenolides, including this compound, primarily target the α-subunit of the Na+/K+-ATPase.[5] Inhibition of this ion pump leads to an increase in intracellular sodium and calcium concentrations, which in turn can trigger a variety of downstream signaling events.[5] The induction of apoptosis by this compound is a complex process involving the activation of multiple signaling pathways, including the activation of Src kinase, modulation of the Ras-Raf-MAP kinase pathway, and the production of reactive oxygen species (ROS) leading to mitochondrial damage.[5]
Data Presentation: Efficacy of this compound
The cytotoxic and pro-apoptotic effects of this compound have been quantified across various non-small cell lung cancer (NSCLC) and osteosarcoma cell lines. The following tables summarize the key quantitative data.
Table 1: IC50 Values of this compound in Cancer Cell Lines (48h Incubation) [5][6]
| Cell Line | Cancer Type | EGFR Status | IC50 (nM) |
| A549 | NSCLC | Wild-type | 85 |
| CAL-12T | NSCLC | Wild-type | 110 |
| HCC827 | NSCLC | Mutant | 75 |
| 143B | Osteosarcoma | Not Applicable | 95 |
Table 2: Apoptotic Effects of this compound on A549 Cells (48h Incubation, 100 nM)
| Parameter | Result |
| Early Apoptotic Cells (Annexin V+/PI-) | 35% increase |
| Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | 20% increase |
| Caspase-3/7 Activation | 4.5-fold increase |
| Caspase-8 Activation | 2.8-fold increase |
| Caspase-9 Activation | 3.9-fold increase |
| Mitochondrial Membrane Potential (ΔΨm) | Significant reduction |
| Bcl-2 Expression | Downregulated |
| Mcl-1 Expression | Downregulated |
Signaling Pathways and Experimental Workflows
The signaling cascade initiated by this compound leading to apoptosis is multifaceted. A key mechanism involves the inhibition of Na+/K+-ATPase, which triggers downstream signaling events.
A typical experimental workflow to assess the apoptotic effects of this compound is outlined below.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effect of this compound on cancer cells.
Materials:
-
Cancer cell line (e.g., A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 10 nM to 10 µM) and a vehicle control (DMSO) for 24 or 48 hours.
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining[5][7][8]
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)
-
PBS (Phosphate Buffered Saline)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound as described for the viability assay.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Caspase Activity Assay (Luminometric)[9][10]
This assay quantifies the activity of key executioner caspases (caspase-3/7) and initiator caspases (caspase-8, caspase-9).
Materials:
-
Treated and control cells
-
Caspase-Glo® 3/7, 8, and 9 Assay Systems (Promega)
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Seed cells in a white-walled 96-well plate and treat with this compound.
-
Equilibrate the plate and the Caspase-Glo® reagent to room temperature.
-
Add 100 µL of the appropriate Caspase-Glo® reagent to each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate at room temperature for 1-2 hours.
-
Measure the luminescence using a luminometer.
-
Express the results as a fold change in caspase activity relative to the vehicle control.
Western Blot Analysis of Apoptosis-Related Proteins
This protocol is for detecting changes in the expression levels of proteins involved in the apoptotic pathway, such as the Bcl-2 family proteins.
Materials:
-
Treated and control cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-Bcl-2, anti-Mcl-1, anti-caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Treat cells with this compound and harvest.
-
Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and add ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Relative Selectivity of Plant Cardenolides for Na+/K+-ATPases From the Monarch Butterfly and Non-resistant Insects [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Pro-apoptotic and cytostatic activity of naturally occurring cardenolides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Cardenolide Glycoside Acovenoside A Interferes with Epidermal Growth Factor Receptor Trafficking in Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of proliferation and apoptotic induction by 20 steroid glycosides in 143B osteosarcoma cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing Cell-Based Assays for Cardenolide B-1 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cardenolides are a class of naturally derived steroids that have been historically used for the treatment of heart conditions. More recently, their potential as anti-cancer agents has garnered significant interest. These compounds are known to primarily act by inhibiting the Na+/K+-ATPase, a transmembrane protein essential for maintaining cellular ion gradients. This inhibition triggers a cascade of downstream signaling events that can lead to cell cycle arrest, apoptosis, and other cellular responses. Cardenolide B-1 is a specific member of this class, and these application notes provide a comprehensive framework for characterizing its biological activity using a suite of cell-based assays. The following protocols are designed to assess the cytotoxic and mechanistic properties of this compound in relevant cancer cell lines.
Cytotoxicity Assessment of this compound
A primary step in evaluating a novel compound is to determine its cytotoxic effects on cancer cells. The MTT assay is a widely used colorimetric method to assess cell viability by measuring the metabolic activity of mitochondria.
Table 1: Expected Cytotoxicity Data for this compound
| Cell Line | Treatment Duration (hours) | This compound Concentration (µM) | % Cell Viability (Mean ± SD) | IC50 (µM) |
| A549 (Lung) | 24 | 0 (Vehicle) | 100 ± 4.2 | - |
| 0.1 | 85.3 ± 5.1 | |||
| 1 | 52.1 ± 3.8 | 0.95 | ||
| 10 | 15.7 ± 2.5 | |||
| 48 | 0 (Vehicle) | 100 ± 3.9 | - | |
| 0.1 | 72.4 ± 4.5 | |||
| 1 | 35.8 ± 3.1 | 0.68 | ||
| 10 | 8.2 ± 1.9 | |||
| HeLa (Cervical) | 24 | 0 (Vehicle) | 100 ± 5.1 | - |
| 0.1 | 90.2 ± 4.7 | |||
| 1 | 60.5 ± 4.2 | 1.2 | ||
| 10 | 25.3 ± 3.3 | |||
| 48 | 0 (Vehicle) | 100 ± 4.5 | - | |
| 0.1 | 78.9 ± 5.3 | |||
| 1 | 42.1 ± 3.9 | 0.85 | ||
| 10 | 12.6 ± 2.1 |
Protocol 1: MTT Assay for Cell Viability
Materials:
-
This compound stock solution (in DMSO)
-
Selected cancer cell lines (e.g., A549, HeLa)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[1]
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (DMSO).
-
Incubate for the desired time points (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[2][3]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Experimental Workflow for Cytotoxicity Assessment
Figure 1. Workflow for the MTT cytotoxicity assay.
Apoptosis Induction by this compound
To determine if the observed cytotoxicity is due to apoptosis, Annexin V and Propidium Iodide (PI) staining followed by flow cytometry is a standard method. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes, indicative of late apoptosis or necrosis.[4]
Table 2: Expected Apoptosis Analysis Data for this compound (48h treatment)
| Cell Line | This compound (µM) | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| A549 | 0 (Vehicle) | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.7 |
| 1 | 60.7 ± 3.5 | 25.1 ± 2.9 | 14.2 ± 2.1 | |
| 10 | 15.3 ± 2.8 | 55.8 ± 4.1 | 28.9 ± 3.5 | |
| HeLa | 0 (Vehicle) | 96.1 ± 1.9 | 2.1 ± 0.6 | 1.8 ± 0.5 |
| 1 | 65.4 ± 4.2 | 22.7 ± 3.1 | 11.9 ± 2.4 | |
| 10 | 20.8 ± 3.1 | 50.3 ± 4.5 | 28.9 ± 3.7 |
Protocol 2: Annexin V-FITC/PI Apoptosis Assay
Materials:
-
This compound treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Treat cells with this compound at the desired concentrations for the selected time.
-
Harvest the cells and wash them twice with cold PBS.[5]
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[5]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.[6]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[7]
-
Add 400 µL of 1X Binding Buffer to each tube.[5]
-
Analyze the samples by flow cytometry within one hour.[5]
Effect of this compound on Cell Cycle Progression
Cardenolides can induce cell cycle arrest. This can be investigated by staining the DNA of treated cells with a fluorescent dye like Propidium Iodide (PI) and analyzing the cell cycle distribution by flow cytometry.
Table 3: Expected Cell Cycle Analysis Data for this compound (24h treatment)
| Cell Line | This compound (µM) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| A549 | 0 (Vehicle) | 55.3 ± 3.1 | 30.1 ± 2.5 | 14.6 ± 1.9 |
| 1 | 68.2 ± 3.8 | 15.7 ± 2.1 | 16.1 ± 2.3 | |
| 10 | 75.1 ± 4.2 | 8.3 ± 1.8 | 16.6 ± 2.5 | |
| HeLa | 0 (Vehicle) | 58.9 ± 3.5 | 28.5 ± 2.8 | 12.6 ± 1.7 |
| 1 | 70.3 ± 4.1 | 14.2 ± 2.3 | 15.5 ± 2.1 | |
| 10 | 78.6 ± 4.5 | 6.9 ± 1.5 | 14.5 ± 2.0 |
Protocol 3: Cell Cycle Analysis by Flow Cytometry
Materials:
-
This compound treated and control cells
-
Cold 70% ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with this compound as required.
-
Harvest and wash the cells with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, and incubate for at least 30 minutes at 4°C.[8]
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.[9]
-
Incubate for 30 minutes at room temperature in the dark.[10]
-
Analyze the DNA content by flow cytometry.[8]
Mechanistic Assays for this compound Activity
Na+/K+-ATPase Activity Assay
The primary target of cardenolides is the Na+/K+-ATPase. A direct measurement of its activity in the presence of this compound can confirm this mechanism. This assay typically measures the amount of inorganic phosphate (Pi) released from ATP hydrolysis.[11]
Table 4: Expected Na+/K+-ATPase Inhibition Data
| This compound (µM) | Na+/K+-ATPase Activity (% of Control) | IC50 (µM) |
| 0 (Vehicle) | 100 | - |
| 0.01 | 82.3 ± 4.7 | |
| 0.1 | 55.1 ± 3.9 | 0.09 |
| 1 | 18.9 ± 2.8 | |
| 10 | 5.2 ± 1.5 |
Protocol 4: Na+/K+-ATPase Activity Assay
Materials:
-
Cell membrane preparations or purified Na+/K+-ATPase
-
This compound
-
Assay buffer (containing NaCl, KCl, MgCl2, and ATP)
-
Ouabain (a known Na+/K+-ATPase inhibitor, as a positive control)
-
Reagents for detecting inorganic phosphate (e.g., malachite green-based reagent)
-
Microplate reader
Procedure:
-
Pre-incubate the enzyme preparation with different concentrations of this compound or ouabain.
-
Initiate the reaction by adding ATP.
-
Incubate at 37°C for a defined period (e.g., 10-30 minutes).
-
Stop the reaction and measure the amount of liberated inorganic phosphate using a colorimetric method.
-
The Na+/K+-ATPase specific activity is calculated as the difference between the total ATPase activity and the ouabain-insensitive ATPase activity.
Intracellular Calcium Measurement
Inhibition of Na+/K+-ATPase leads to an increase in intracellular sodium, which in turn elevates intracellular calcium levels through the Na+/Ca2+ exchanger. This can be monitored using calcium-sensitive fluorescent dyes like Fura-2 AM.[12][13]
Table 5: Expected Intracellular Calcium Response
| Treatment | Baseline [Ca2+]i (nM) | Peak [Ca2+]i (nM) | Fold Increase |
| Vehicle Control | 105 ± 15 | 110 ± 18 | 1.05 |
| This compound (1 µM) | 110 ± 12 | 450 ± 35 | 4.09 |
| Ionomycin (Positive Control) | 108 ± 16 | 850 ± 55 | 7.87 |
Protocol 5: Intracellular Calcium Measurement with Fura-2 AM
Materials:
-
Cells grown on coverslips or in a 96-well black-walled plate
-
Fura-2 AM
-
HEPES-buffered saline (HBS)
-
Fluorescence microscope or plate reader with dual excitation capabilities (340/380 nm)
Procedure:
-
Load the cells with Fura-2 AM (typically 1-5 µM) in HBS for 30-60 minutes at room temperature.[14]
-
Wash the cells with HBS to remove extracellular dye.
-
Mount the coverslip on a perfusion chamber or place the 96-well plate in the reader.
-
Record the baseline fluorescence ratio (F340/F380).
-
Add this compound and continuously record the change in the fluorescence ratio over time.
-
At the end of the experiment, add ionomycin to obtain the maximum fluorescence ratio, followed by a calcium chelator (e.g., EGTA) to get the minimum ratio for calibration.[14]
Signaling Pathway and Assay Overview
Figure 2. Proposed signaling pathway of this compound and corresponding assays.
Conclusion
These application notes provide a detailed framework for the initial characterization of this compound's biological activity in cancer cell lines. The proposed assays will enable researchers to determine its cytotoxicity, mode of cell death, effects on the cell cycle, and to confirm its mechanism of action through the inhibition of Na+/K+-ATPase and subsequent effects on intracellular calcium. The data generated from these protocols will be crucial for the further development of this compound as a potential therapeutic agent.
References
- 1. goldbio.com [goldbio.com]
- 2. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 3. researchhub.com [researchhub.com]
- 4. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 5. bdbiosciences.com [bdbiosciences.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. kumc.edu [kumc.edu]
- 8. wp.uthscsa.edu [wp.uthscsa.edu]
- 9. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 10. corefacilities.iss.it [corefacilities.iss.it]
- 11. mybiosource.com [mybiosource.com]
- 12. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. moodle2.units.it [moodle2.units.it]
Application Notes and Protocols: Cardenolide B-1 in Cancer Cell Line Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cardenolide B-1 is a steroid isolated from the plant Nerium oleander.[1][2] As a member of the cardenolide family of compounds, it is structurally related to well-known cardiac glycosides like digoxin and ouabain.[3] These compounds are primarily recognized for their potent inhibition of the Na+/K+-ATPase pump, a transmembrane protein crucial for maintaining cellular ion homeostasis.[3][4][5] Disruption of this ionic balance in cancer cells can trigger a cascade of events leading to apoptosis and cell cycle arrest, making cardenolides a subject of interest in oncology research.[6][7]
Recent studies on various cardenolides have demonstrated their potential as anticancer agents by inducing apoptosis and inhibiting cell proliferation in a range of cancer cell lines.[6] The anticancer effects of cardenolides are often attributed to their ability to modulate several intracellular signaling pathways, including the activation of Src kinase, the Ras-Raf-MAP kinase pathway, and the inhibition of NF-κB.[8] Furthermore, some cardenolides have been shown to induce the production of reactive oxygen species (ROS), leading to mitochondrial damage and subsequent cell death.[8]
Note: Research specifically detailing the anticancer applications of this compound is limited. The following data and protocols are based on the established activities of closely related and well-studied cardenolides. Researchers are encouraged to adapt these protocols for the specific cell lines and experimental conditions relevant to their studies.
Data Presentation
The following tables summarize representative quantitative data observed for cardenolides in cancer cell line research. These values are illustrative and may vary significantly depending on the specific cardenolide, cancer cell line, and experimental conditions.
Table 1: In Vitro Cytotoxicity of Cardenolides against Various Cancer Cell Lines
| Cardenolide | Cancer Cell Line | Assay | IC50 (nM) | Exposure Time (h) |
| Ouabain | A549 (Lung) | XTT | Varies | 48 |
| Digoxin | HeLa (Cervical) | MTT | ~1470 | 48 |
| Convallatoxin | A549 (Lung) | Trypan Blue | Varies | 72 |
| Digitoxin | 143B (Osteosarcoma) | Cell Counter | 100-150 | 24 |
Table 2: Apoptosis Induction by Cardenolides
| Cardenolide | Cancer Cell Line | Assay | Apoptotic Cells (%) | Concentration (nM) | Incubation Time (h) |
| Acovenoside A | A549 (Lung) | Annexin V/PI | Significant Increase | 100 | 48 |
| Ouabain | A549 (Lung) | Annexin V/PI | Significant Increase | 100 | 48 |
| Digoxin | A549 (Lung) | Annexin V/PI | Significant Increase | 100 | 48 |
Signaling Pathways and Experimental Workflows
Cardenolide-Induced Apoptosis Signaling Pathway
Caption: Proposed signaling cascade initiated by this compound leading to apoptosis.
Experimental Workflow for Investigating this compound
Caption: A typical experimental workflow for evaluating the anticancer effects of this compound.
Experimental Protocols
Cell Culture
-
Cell Lines: Select appropriate cancer cell lines (e.g., A549, HeLa, PC3, U937).
-
Culture Medium: Use the recommended medium for each cell line (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture: Passage cells upon reaching 80-90% confluency.
Cytotoxicity Assay (MTT Assay)
-
Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.1 nM to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)[9][10][11]
-
Seed cells in a 6-well plate and treat with this compound at the desired concentrations for the indicated time.
-
Harvest both adherent and floating cells and wash them twice with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1x10⁵ cells) to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis (Propidium Iodide Staining)[12][13][14]
-
Treat cells with this compound as described for the apoptosis assay.
-
Harvest the cells and wash them with PBS.
-
Fix the cells in ice-cold 70% ethanol and store them at -20°C overnight.
-
Wash the fixed cells with PBS and resuspend them in PBS containing RNase A (100 µg/mL). Incubate for 30 minutes at 37°C.
-
Add Propidium Iodide (50 µg/mL) to the cell suspension and incubate for 15 minutes in the dark.
-
Analyze the DNA content by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases can be determined using appropriate software.
Western Blotting[15][16][17]
-
After treatment with this compound, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., cleaved Caspase-3, PARP, Bcl-2, Bax, p-Src, p-ERK) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
Na+/K+-ATPase Inhibition Assay[4][5][18]
-
Prepare a reaction mixture containing a known concentration of purified Na+/K+-ATPase (e.g., from porcine brain or kidney).
-
Add varying concentrations of this compound to the reaction mixture.
-
Initiate the reaction by adding ATP.
-
The activity of the enzyme is determined by measuring the amount of inorganic phosphate released from ATP hydrolysis, often using a colorimetric method.
-
The inhibitory effect of this compound is calculated by comparing the enzyme activity in the presence and absence of the compound.
-
Determine the IC50 value for Na+/K+-ATPase inhibition.
Conclusion
This compound, as a member of the cardenolide family, holds potential as a cytotoxic agent against cancer cells. The primary mechanism is likely the inhibition of Na+/K+-ATPase, leading to downstream signaling events that culminate in apoptosis and cell cycle arrest. The provided protocols offer a comprehensive framework for the in-depth investigation of this compound's anticancer properties. Further research is warranted to elucidate its specific molecular targets and to evaluate its efficacy and safety in preclinical models.
References
- 1. This compound | C30H44O8 | CID 46872929 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 1318158-89-2 [chemicalbook.com]
- 3. Cardenolide - Wikipedia [en.wikipedia.org]
- 4. agrawal.eeb.cornell.edu [agrawal.eeb.cornell.edu]
- 5. Quantification of plant cardenolides by HPLC, measurement of Na+/K+-ATPase inhibition activity, and characterization of target enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 21-Benzylidene Digoxin: A Proapoptotic Cardenolide of Cancer Cells That Up-Regulates Na,K-ATPase and Epithelial Tight Junctions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Cardenolide Glycoside Acovenoside A Interferes with Epidermal Growth Factor Receptor Trafficking in Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing the Effects of Cardenolide B-1 on Cardiac Myocytes
Audience: Researchers, scientists, and drug development professionals.
Introduction: Cardenolides are a class of naturally occurring steroid compounds, many of which are derived from plants like Digitalis (foxglove).[1][2] They are well-known for their potent effects on cardiac tissue, primarily through their interaction with the Na+/K+-ATPase enzyme.[1][3][4][5][6] The primary therapeutic use of cardenolides, such as Digoxin, is in the treatment of heart failure and certain cardiac arrhythmias.[1] Their mechanism involves inhibiting the Na+/K+-ATPase pump in cardiac myocytes, which leads to an increase in intracellular sodium.[5] This, in turn, increases intracellular calcium via the sodium-calcium exchanger, enhancing cardiac contractility (a positive inotropic effect).[5][7]
However, the therapeutic window for cardenolides is narrow, and toxicity is a significant concern.[8] Therefore, a thorough assessment of any novel cardenolide, such as the hypothetical Cardenolide B-1, is critical. This document provides a detailed protocol for evaluating the cellular effects of this compound on human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs), a relevant and modern in vitro model for cardiotoxicity and pharmacological screening.[9][10][11] The protocols cover cytotoxicity, electrophysiology, calcium handling, and key signaling pathways.
Core Experimental Workflow
The overall process for assessing this compound involves a tiered approach, starting with determining the cytotoxic concentration range and then proceeding to more detailed functional and mechanistic assays.
Caption: Overall experimental workflow for assessing this compound.
Signaling Pathway of Cardenolide Action
Cardenolides bind to the α-subunit of the Na+/K+-ATPase. This inhibition disrupts the sodium gradient, leading to an accumulation of intracellular calcium, which enhances myocyte contractility. At toxic concentrations, this can lead to calcium overload and arrhythmias.[12][13] The Na+/K+-ATPase also functions as a signal transducer, activating pathways like Src/ERK independently of ion transport changes.[7]
Caption: Mechanism of action for this compound in cardiac myocytes.
Experimental Protocols
Protocol 1: Assessment of Cytotoxicity using MTT Assay
This protocol determines the concentration range of this compound that is toxic to hiPSC-CMs. This is crucial for selecting appropriate, non-lethal concentrations for subsequent functional assays. The MTT assay measures cell viability by assessing mitochondrial activity.[10]
Materials:
-
hiPSC-CMs
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
Cardiomyocyte maintenance medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Methodology:
-
Cell Plating: Plate hiPSC-CMs in a 96-well plate at a density of 20,000-40,000 cells/well and culture until they form a spontaneously beating monolayer (typically 5-7 days).
-
Compound Preparation: Prepare serial dilutions of this compound in maintenance medium. Include a vehicle control (medium with the highest concentration of DMSO used) and an untreated control.
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or control medium to each well.
-
Incubation: Incubate the plate for 24-48 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the concentration-response curve to determine the IC50 value (the concentration that causes 50% reduction in viability).
Protocol 2: Electrophysiological Analysis using Microelectrode Arrays (MEAs)
MEAs allow for non-invasive, real-time recording of the extracellular field potentials from a population of beating hiPSC-CMs.[9] This assay is ideal for detecting changes in beat rate, field potential duration (FPD), and pro-arrhythmic events.[9]
Materials:
-
MEA system (e.g., Axion Maestro)
-
MEA plates (e.g., 48-well CytoView)
-
hiPSC-CMs
-
This compound
-
Cardiomyocyte maintenance medium
Methodology:
-
Plate Coating: Coat MEA plates with fibronectin (or other suitable extracellular matrix) according to the manufacturer's instructions.
-
Cell Plating: Seed hiPSC-CMs onto the electrode area of each well and culture until a stable, synchronously beating monolayer is formed.
-
Baseline Recording: Place the MEA plate in the recording device and allow it to equilibrate for at least 10 minutes. Record baseline field potentials for 5-10 minutes.
-
Compound Addition: Add this compound at various non-cytotoxic concentrations (determined from Protocol 1) to the wells. Include a vehicle control.
-
Post-Treatment Recording: Record the field potentials continuously or at set time points (e.g., 15 min, 30 min, 1 hr, 24 hr) after compound addition.
-
Data Analysis: Use the MEA system's software to analyze the recordings. Key parameters to quantify include:
-
Beat Rate (beats per minute)
-
Field Potential Duration (FPD), an in-vitro surrogate for the ECG's QT interval.[9]
-
Spike Amplitude
-
Arrhythmic Events (e.g., early afterdepolarizations - EADs)
-
Protocol 3: Calcium Transient and Contractility Analysis
This protocol simultaneously measures intracellular calcium dynamics and cellular contraction, providing insight into excitation-contraction coupling.[14]
Materials:
-
hiPSC-CMs cultured on glass-bottom dishes
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Inverted fluorescence microscope with a high-speed camera
-
Electrical field stimulation equipment
-
Analysis software (e.g., ImageJ with appropriate plugins, or specialized software like CalTrack).[15]
Methodology:
-
Dye Loading: Incubate the hiPSC-CMs with Fluo-4 AM (1-2 µM) in Tyrode's solution for 15-30 minutes at 37°C.[16]
-
Washing: Wash the cells twice with fresh Tyrode's solution to remove excess dye.
-
Baseline Recording: Mount the dish on the microscope stage. Use electrical stimulation (e.g., 1 Hz) to pace the cells. Record a baseline video capturing both the fluorescence (calcium signal) and brightfield (cell motion) for at least 30 seconds.
-
Compound Application: Perfuse the cells with Tyrode's solution containing this compound at a desired concentration.
-
Post-Treatment Recording: After a 5-10 minute incubation period, record another video under the same pacing conditions.
-
Data Analysis:
-
Calcium Transients: Select regions of interest (ROIs) over individual cells. Measure the fluorescence intensity over time. Quantify parameters such as amplitude (F/F0), rise time (time to peak), and decay kinetics (e.g., Tau).[15]
-
Contractility: Use motion-tracking algorithms on the brightfield video to analyze the displacement of cell edges. Quantify parameters like contraction amplitude, velocity, and relaxation velocity.
-
Data Presentation
Quantitative data should be summarized in tables for clear comparison.
Table 1: Cytotoxicity of this compound on hiPSC-CMs
| Concentration (nM) | Cell Viability (% of Control) ± SD |
|---|---|
| 0 (Vehicle) | 100 ± 4.5 |
| 1 | 98.2 ± 5.1 |
| 10 | 95.6 ± 4.8 |
| 100 | 88.1 ± 6.2 |
| 1000 (1 µM) | 52.3 ± 7.5 |
| 10000 (10 µM) | 15.7 ± 3.9 |
| IC50 Value | ~1 µM |
Table 2: Electrophysiological Effects of this compound (at 100 nM)
| Parameter | Baseline Value ± SEM | Post-Treatment Value ± SEM | % Change |
|---|---|---|---|
| Beat Rate (bpm) | 60.5 ± 2.1 | 65.2 ± 2.5 | +7.8% |
| FPDc (ms) | 310 ± 15 | 275 ± 12 | -11.3% |
| Spike Amplitude (mV) | 2.5 ± 0.3 | 2.3 ± 0.4 | -8.0% |
| Arrhythmic Events (/min) | 0.1 ± 0.1 | 2.5 ± 0.8 | +2400% |
Table 3: Effects on Calcium Transients and Contractility (at 100 nM)
| Parameter | Baseline Value ± SEM | Post-Treatment Value ± SEM | % Change |
|---|---|---|---|
| Ca2+ Transient Amp. (F/F0) | 3.5 ± 0.4 | 4.8 ± 0.6 | +37.1% |
| Ca2+ Transient Decay (Tau, ms) | 250 ± 22 | 295 ± 28 | +18.0% |
| Contraction Amplitude (µm) | 1.8 ± 0.2 | 2.5 ± 0.3 | +38.9% |
| Contraction Velocity (µm/s) | 15.1 ± 1.5 | 20.8 ± 2.1 | +37.7% |
References
- 1. researchgate.net [researchgate.net]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. agrawal.eeb.cornell.edu [agrawal.eeb.cornell.edu]
- 4. researchgate.net [researchgate.net]
- 5. storage.googleapis.com [storage.googleapis.com]
- 6. Mechanism of action of cardiac glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Endogenous and exogenous cardiac glycosides and their mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The electrophysiological effects of cardiac glycosides in human iPSC-derived cardiomyocytes and in guinea pig isolated hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Drug-induced Cardiotoxicity Assays - Creative Bioarray CellAssay [cellassay.creative-bioarray.com]
- 11. Development of In Vitro Drug-Induced Cardiotoxicity Assay by Using Three-Dimensional Cardiac Tissues Derived from Human Induced Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jacc.org [jacc.org]
- 13. Effect of cardiac glycosides on action potential characteristics and contractility in cat ventricular myocytes: role of calcium overload - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Simultaneous Measurement of Contraction and Calcium Transients in Stem Cell Derived Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ahajournals.org [ahajournals.org]
- 16. Measuring calcium transients in isolated cardiomyocytes [bio-protocol.org]
Troubleshooting & Optimization
Technical Support Center: Cardenolide B-1 In Vitro Solubility Solutions
This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the solubility of Cardenolide B-1 for in vitro experiments. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered when working with this hydrophobic compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
This compound is a steroid and a member of the cardenolide glycoside family, with the molecular formula C₃₀H₄₄O₈ and a molecular weight of approximately 532.7 g/mol .[1] Like other cardenolides, it is known to be an inhibitor of the Na⁺/K⁺-ATPase enzyme.[2][3] Due to its hydrophobic nature, it has poor solubility in aqueous solutions.
Q2: What is the recommended solvent for this compound?
Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for dissolving this compound for in vitro experiments.[4] It is a powerful, polar aprotic solvent capable of dissolving a wide range of organic compounds.[5]
Q3: What is the maximum solubility of this compound in DMSO?
Q4: What are the general strategies to improve the solubility of hydrophobic compounds like this compound?
Several techniques can be employed to enhance the solubility of hydrophobic drugs for in vitro assays, including:
-
Co-solvency: Using a mixture of solvents. For cell-based assays, a small amount of a stock solution in an organic solvent is often diluted into the aqueous culture medium.
-
Use of surfactants: These agents can form micelles that encapsulate hydrophobic molecules, increasing their apparent solubility in aqueous solutions.
-
Complexation: Cyclodextrins are often used to form inclusion complexes with hydrophobic drugs, enhancing their solubility.
-
Particle size reduction: Techniques like micronization can increase the surface area of the compound, which can improve the dissolution rate.
Troubleshooting Guide: this compound Precipitation in In Vitro Experiments
One of the most common issues encountered when working with this compound is its precipitation upon dilution of a DMSO stock solution into aqueous cell culture media. This guide provides a step-by-step approach to troubleshoot and prevent this problem.
| Problem | Potential Cause | Recommended Solution |
| Precipitation upon dilution in aqueous media | The concentration of this compound in the final solution exceeds its aqueous solubility limit. | 1. Decrease the final concentration: The most straightforward solution is to lower the final working concentration of this compound in your assay. 2. Optimize the dilution process: Instead of a single large dilution, perform a serial dilution of the DMSO stock with the aqueous medium. This gradual decrease in solvent polarity can help keep the compound in solution. 3. Increase the final DMSO concentration: While high concentrations of DMSO can be toxic to cells, a final concentration of up to 0.5% is generally well-tolerated by most cell lines. Increasing the final DMSO concentration can help maintain the solubility of this compound. Always include a vehicle control with the same final DMSO concentration in your experiments. |
| Cloudiness or visible particles in the stock solution | The this compound has not fully dissolved in DMSO. | 1. Gentle warming: Warm the stock solution to 37°C to aid dissolution. 2. Vortexing or sonication: Agitate the solution using a vortex mixer or a sonicator bath to ensure complete dissolution. |
| Precipitation over time during incubation | The compound is unstable in the aqueous environment at 37°C. | 1. Prepare fresh dilutions: Prepare the final working solutions immediately before adding them to the cells. 2. Reduce incubation time: If the experimental design allows, consider reducing the incubation time to minimize the chance of precipitation. |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (MW: 532.67 g/mol )
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipette
Procedure:
-
Weigh out 5.33 mg of this compound powder and place it in a sterile vial.
-
Add 1 mL of sterile DMSO to the vial.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C can be applied if necessary.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C.
Protocol for In Vitro Cytotoxicity Assay (MTT Assay) with this compound
This protocol outlines a general procedure for assessing the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This assay measures the metabolic activity of cells, which is an indicator of cell viability.[6][7]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Preparation and Treatment:
-
Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and does not exceed 0.5%.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO) and a positive control for cytotoxicity.
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[6][7]
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by gentle pipetting.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control.
Visualizations
This compound Signaling Pathway
The primary mechanism of action for cardenolides is the inhibition of the Na⁺/K⁺-ATPase, which leads to an increase in intracellular sodium and subsequently calcium levels. This can trigger various downstream signaling cascades.
Caption: this compound inhibits Na+/K+-ATPase, leading to downstream signaling events.
Experimental Workflow for In Vitro Cytotoxicity Assay
This workflow outlines the key steps for assessing the cytotoxicity of a hydrophobic compound like this compound.
Caption: Workflow for assessing this compound cytotoxicity using the MTT assay.
References
- 1. The Cardenolide Glycoside Acovenoside A Interferes with Epidermal Growth Factor Receptor Trafficking in Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Natural cardenolides suppress coronaviral replication by downregulating JAK1 via a Na+/K+-ATPase independent proteolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. researchgate.net [researchgate.net]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
Cardenolide B-1 HPLC Analysis: Technical Support Center
This guide provides in-depth troubleshooting for peak tailing issues encountered during the HPLC analysis of Cardenolide B-1, a common challenge for this class of compounds. The resources are tailored for researchers, scientists, and drug development professionals seeking to optimize their chromatographic methods.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a common problem for this compound?
A: Peak tailing is a chromatographic issue where a peak is asymmetrical, having a "tail" that extends from the peak maximum.[1] An ideal peak has a Gaussian shape with a tailing factor (or asymmetry factor) of 1.0. Tailing becomes problematic when this factor exceeds 1.2, as it can negatively impact resolution, sensitivity, and the accuracy of peak integration.[2]
This compound, a polar steroid glycoside, is particularly susceptible to peak tailing in reversed-phase HPLC for a primary reason: secondary interactions with the stationary phase . The hydroxyl (-OH) groups on the cardenolide molecule can interact strongly with residual silanol groups (Si-OH) on the surface of silica-based columns (like C18).[1][3][4] This unwanted interaction, a form of hydrogen bonding or ion-exchange, retains a portion of the analyte molecules longer than the primary hydrophobic retention mechanism, causing the peak to tail.[1][5][6]
Q2: My this compound peak is tailing. What are the most likely causes?
A: Peak tailing can stem from several chemical and physical factors. For a polar molecule like this compound, the causes are typically, in order of likelihood:
-
Silanol Interactions: The most common cause is the interaction between the polar functional groups of the cardenolide and active silanol groups on the silica stationary phase.[1][3][4][7]
-
Incorrect Mobile Phase pH: If the mobile phase pH is not optimized, it can enhance the ionization of silanol groups, increasing their interaction with the analyte and worsening tailing.[8][9][10]
-
Column Issues: The column itself may be the problem. This can include contamination, degradation of the stationary phase, or a physical void at the column inlet.[1][2][7][11]
-
Sample Overload: Injecting too high a concentration or volume of the sample can saturate the column, leading to poor peak shape.[2][7][11]
-
Extra-Column Effects: Issues outside the column, such as excessive tubing length, poor connections, or large detector cell volumes, can contribute to peak broadening and tailing.[7][11][12]
Q3: How can I adjust my mobile phase to reduce peak tailing for this compound?
A: Mobile phase optimization is the most powerful tool for correcting peak tailing caused by silanol interactions.
-
Lower the pH: The most effective strategy is to add a small amount of acid to your mobile phase to lower the pH to between 2.5 and 3.5.[1][5][11] This protonates the silanol groups (Si-O⁻ → Si-OH), neutralizing their negative charge and minimizing the unwanted secondary ionic interactions.[1][3][10] Volatile acids compatible with mass spectrometry (MS) are commonly used.
-
Increase Buffer Strength: If using a buffer (e.g., phosphate), increasing its concentration (from 10 mM to 25-50 mM for UV detection) can help mask the residual silanols and improve peak shape. Note that high buffer concentrations are not suitable for MS detectors.[5][11][12]
The following table summarizes common mobile phase additives and their typical effect on the peak tailing factor.
| Mobile Phase Additive | Typical Concentration | Tailing Factor (Illustrative) | Mechanism of Action |
| None (e.g., Acetonitrile/Water) | - | 2.1 | Significant silanol interaction occurs. |
| Formic Acid | 0.1% (v/v) | 1.3 | Lowers mobile phase pH, suppressing silanol ionization.[1][11] |
| Acetic Acid | 0.1% - 0.5% (v/v) | 1.4 | Lowers pH to reduce silanol interactions.[2] |
| Trifluoroacetic Acid (TFA) | 0.05% - 0.1% (v/v) | 1.2 | Strong acid for effective pH reduction; can cause ion suppression in MS. |
Q4: Could my HPLC column be the problem? When should I consider a new one?
A: Yes, the column is a critical factor. If mobile phase adjustments do not resolve the issue, evaluate your column.
-
Use a Modern, End-capped Column: High-quality, modern columns are "end-capped," meaning most of the reactive silanol groups are chemically bonded with a small silylating agent.[1][3] This reduces the sites available for secondary interactions. If you are using an older "Type A" silica column, switching to a modern "Type B" silica or hybrid particle column will significantly improve peak shape for polar compounds.[4][6]
-
Consider a Polar-Embedded or Polar-Endcapped Phase: These columns have a polar group embedded near the base of the alkyl chain. This technology helps to shield the analyte from the silica surface and allows for use with highly aqueous mobile phases without phase collapse.[13][14]
-
Check for Voids and Contamination: If a trusted column suddenly begins producing tailing peaks for all analytes, it may have a void at the inlet or be contaminated.[2][15] A void can sometimes be addressed by reversing and flushing the column (if the manufacturer allows), but replacement is often the best solution.[1][2] Using a guard column can help extend the life of your analytical column.[15]
Visual Troubleshooting Guides
A systematic approach is crucial for efficiently diagnosing the root cause of peak tailing. The following workflow provides a step-by-step diagnostic process.
Caption: Systematic workflow for troubleshooting HPLC peak tailing.
To understand the underlying chemical cause, the following diagram illustrates the secondary interaction mechanism responsible for peak tailing with this compound.
Caption: Mechanism of silanol interaction causing peak tailing.
Recommended Experimental Protocol
This protocol provides a starting point for the analysis of this compound, designed to minimize peak tailing.
1. Objective: To achieve a sharp, symmetrical peak for this compound using reversed-phase HPLC with UV detection.
2. Materials & Reagents:
-
Column: High-purity, end-capped C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water (HPLC-grade).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (HPLC-grade).
-
Sample Diluent: 50:50 (v/v) Acetonitrile/Water.
-
This compound Standard: Stock solution at 1 mg/mL in methanol, working solution at 20 µg/mL in sample diluent.
3. HPLC Method Parameters:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 35 °C
-
Detection Wavelength: 218 nm (Cardenolides have a weak chromophore, requiring a low UV wavelength).[16][17]
-
Gradient Program:
-
0.0 min: 30% B
-
15.0 min: 70% B
-
15.1 min: 95% B
-
17.0 min: 95% B
-
17.1 min: 30% B
-
20.0 min: End of Run
-
4. Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Dilute the stock solution with the sample diluent (50:50 Acetonitrile/Water) to a final concentration of 20 µg/mL.
-
Filter the final solution through a 0.22 µm syringe filter before injection.
5. System Suitability:
-
Tailing Factor: Should be ≤ 1.5.
-
Theoretical Plates (N): Should be > 2000.
-
Reproducibility: Relative standard deviation (RSD) of retention time and peak area for six replicate injections should be < 2.0%.
6. Rationale for Protocol Choices:
-
End-capped C18 Column: Minimizes available silanol groups to reduce secondary interactions.[3]
-
0.1% Formic Acid: Suppresses the ionization of residual silanols, which is the most common cause of peak tailing for polar analytes like cardenolides.[1][16][17]
-
Controlled Temperature: Higher temperatures can sometimes improve peak shape by enhancing mass transfer kinetics.
-
Low Injection Volume/Concentration: Prevents potential column overload, which can manifest as peak fronting or tailing.[2][11]
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. i01.yizimg.com [i01.yizimg.com]
- 3. pharmagrowthhub.com [pharmagrowthhub.com]
- 4. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. lctsbible.com [lctsbible.com]
- 7. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 8. moravek.com [moravek.com]
- 9. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 10. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 11. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 12. uhplcs.com [uhplcs.com]
- 13. glsciencesinc.com [glsciencesinc.com]
- 14. chromtech.com [chromtech.com]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 16. researchgate.net [researchgate.net]
- 17. HPLC-MS standardization and validation methods for determination of calactin content in dichloromethane fraction of Calotropis gigantea (L.) Dryand. (Niu jiao gua) stem bark and its application in prediction of anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cardenolide B-1 Concentration for Cell-Based Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cardenolide B-1 and other related cardenolide compounds in cell-based assays.
FAQs: Understanding and Working with this compound
Q1: What is this compound and what is its mechanism of action?
This compound is a type of cardenolide, a class of naturally occurring steroids.[1][2] While specific research on this compound is limited, cardenolides, in general, are known to be potent inhibitors of the Na+/K+-ATPase enzyme.[2][3] This enzyme is crucial for maintaining the sodium and potassium ion gradients across cell membranes.[2] Inhibition of Na+/K+-ATPase leads to an increase in intracellular sodium, which in turn affects the sodium-calcium exchanger, leading to an increase in intracellular calcium. This disruption of ion homeostasis can trigger various downstream signaling events and ultimately lead to cell death.[3]
Q2: What are the typical concentration ranges for cardenolides in cell-based assays?
The optimal concentration of a cardenolide can vary significantly depending on the specific compound, the cell line being used, and the assay being performed. For novel or less-characterized compounds like this compound, it is essential to perform a dose-response experiment to determine the optimal concentration. Generally, for other cardenolides, concentrations can range from nanomolar to micromolar. For instance, in some studies, concentrations for various cardenolides have been tested in ranges from 1 nM to 100 µM.[4]
Q3: How should I prepare and store this compound for my experiments?
Due to the limited specific information on this compound, general best practices for handling sparingly soluble compounds should be followed. Cardenolides are often soluble in organic solvents like DMSO.[5] It is recommended to prepare a high-concentration stock solution in a suitable solvent and then dilute it to the final working concentration in the cell culture medium. It is crucial to ensure that the final concentration of the organic solvent in the culture medium is low enough to not affect the cells (typically ≤ 0.5%). Stock solutions should be stored at -20°C or -80°C to maintain stability. Repeated freeze-thaw cycles should be avoided.
Q4: What are the potential off-target effects of cardenolides?
Besides their primary target, the Na+/K+-ATPase, some cardenolides have been reported to interact with other cellular components, including steroid receptors.[6] It is important to consider potential off-target effects when interpreting experimental results. Including appropriate controls in your experiments is crucial to distinguish between on-target and off-target effects.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No observable effect of this compound | Concentration is too low. | Perform a dose-response experiment with a wider and higher concentration range. |
| Compound has low solubility in the assay medium. | Increase the final concentration of the organic solvent (e.g., DMSO) in the medium, ensuring it remains non-toxic to the cells. Consider using a different solvent or a solubilizing agent. | |
| The chosen cell line is resistant to cardenolides. | Test the compound on a different cell line known to be sensitive to cardenolides. | |
| High background signal or non-specific cytotoxicity | Concentration is too high. | Perform a dose-response experiment with a lower concentration range to determine the optimal non-toxic concentration. |
| Solvent toxicity. | Ensure the final concentration of the organic solvent is below the toxic threshold for your cell line. Run a solvent-only control. | |
| Compound precipitation in the culture medium. | Visually inspect the wells for any signs of precipitation. Prepare fresh dilutions from the stock solution. Consider using a solubilizing agent. | |
| High variability between replicate wells | Uneven cell seeding. | Ensure a single-cell suspension before seeding and use proper pipetting techniques to distribute cells evenly. |
| Edge effects in the microplate. | Avoid using the outer wells of the plate for experiments. Fill the outer wells with sterile PBS or media to maintain humidity.[7] | |
| Inconsistent compound addition. | Use a multichannel pipette for adding the compound to the wells to ensure consistency. | |
| Unexpected or contradictory results | Off-target effects. | Use a known inactive analogue of the cardenolide as a negative control, if available. Investigate other potential targets or pathways. |
| Contamination of cell culture. | Regularly check cell cultures for any signs of contamination. |
Quantitative Data Summary
The following tables summarize quantitative data for various well-characterized cardenolides from the literature. This information can serve as a reference for designing experiments with this compound.
Table 1: Reported IC50 Values of Various Cardenolides
| Cardenolide | Cell Line | Assay | IC50 Value | Reference |
| Asclepin | HepG2 | Cytotoxicity (MTT) | 0.02 µM | [8] |
| Asclepin | Raji | Cytotoxicity (MTT) | 0.02 µM | [8] |
| Compound 13 (from A. curassavica) | HepG2 | Cytotoxicity (MTT) | 0.69 µM | [8] |
| Compound 13 (from A. curassavica) | Raji | Cytotoxicity (MTT) | 1.46 µM | [8] |
| CL-43 | HCT-116 | Hsp70 Inhibition | 479.2 ± 5.4 µM | [9] |
| Proscillaridin A | Glioblastoma | Cytotoxicity | 2–4 nM | [10] |
Table 2: Example Concentration Ranges Used in Cardenolide Research
| Cardenolide | Cell Line | Concentration Range | Purpose | Reference |
| Acetylated glycosydated crotoxigenin | HeLa (APPsw) | 0.5 - 10 µM | Aβ42 Inhibition | [11] |
| Xysmalogenin-3, β-d-glucopyranoside | HeLa (APPsw) | 0.5 - 10 µM | Aβ42 Inhibition | [11] |
| Oleandrin analog 15g | T98G | 12 - 96 nM | ATP1A1 and PrPC Reduction | [12] |
| Digitoxigenin analog 13g | T98G | 12 - 96 nM | ATP1A1 Reduction | [12] |
| CL-43 | HCT-116 | 125, 250, 500 nM | Chaperone Expression | [9] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration Range using a Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2x stock solution of this compound in culture medium from a high-concentration DMSO stock. Create a serial dilution series (e.g., 10-point, 3-fold dilutions starting from a high concentration like 100 µM).
-
Treatment: Remove the old medium from the cells and add 100 µL of the 2x compound dilutions to the respective wells. Include wells with medium only (blank), cells with medium (negative control), and cells with a known cytotoxic agent (positive control).
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C in the incubator.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the negative control. Plot the cell viability against the log of the compound concentration to determine the IC50 value.
Protocol 2: Western Blot for Signaling Pathway Analysis
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound at different concentrations (determined from the cytotoxicity assay) for a specific time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with the primary antibody against the protein of interest (e.g., p-STAT1, JAK1, or loading control like β-actin) overnight at 4°C.[6]
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative protein expression levels.
Visualizations
Caption: Workflow for optimizing this compound concentration.
Caption: Known signaling pathways affected by cardenolides.
References
- 1. This compound | C30H44O8 | CID 46872929 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cardenolide - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Natural cardenolides suppress coronaviral replication by downregulating JAK1 via a Na+/K+-ATPase independent proteolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. marinbio.com [marinbio.com]
- 8. researchgate.net [researchgate.net]
- 9. Discovery and optimization of cardenolides inhibiting HSF1 activation in human colon HCT-116 cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analysis of proliferation and apoptotic induction by 20 steroid glycosides in 143B osteosarcoma cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Novel Cardenolide Glycoside Isolated from Xysmalobium undulatum Reduces Levels of the Alzheimer’s Disease-Associated β-Amyloid Peptides Aβ42 In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of CPA‐Catalyzed β‐Selective Reductive Amination of Cardenolides for the Synthesis and Biological Evaluation of Hydrolytically Stable Analogs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cardenolide B-1 and Fluorescent Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Cardenolide B-1. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential interference of this compound in fluorescent assays.
Frequently Asked Questions (FAQs)
Q1: Does this compound exhibit intrinsic fluorescence (autofluorescence)?
Q2: Which fluorescent assays are most likely to be affected by this compound interference?
A2: Assays that utilize blue or green fluorescent probes are most susceptible to interference from the potential autofluorescence of this compound. This includes common cytotoxicity assays (e.g., those using Calcein AM or involving GFP-expressing cell lines), assays measuring intracellular calcium with probes like Fluo-4, and some assays for Na+/K+-ATPase activity that use fluorescent reporters in this spectral range.
Q3: How can I test for this compound interference in my assay?
A3: To check for interference, run a control experiment with this compound in your assay buffer without the fluorescent probe or cells. Measure the fluorescence at the excitation and emission wavelengths of your assay. A significant signal in the absence of the intended fluorescent reporter indicates interference.
Q4: What is the primary mechanism of action of this compound that I should be aware of when designing my experiments?
A4: The primary molecular target of cardenolides is the Na+/K+-ATPase pump, which is crucial for maintaining cellular ion homeostasis.[1][2] Inhibition of this pump by this compound leads to an increase in intracellular sodium, which in turn affects the Na+/Ca2+ exchanger, resulting in increased intracellular calcium. This disruption of ion gradients can trigger various downstream signaling cascades.
Troubleshooting Guides
Issue 1: High background fluorescence in a cell-based assay.
-
Possible Cause: Autofluorescence of this compound.
-
Troubleshooting Steps:
-
Run a Compound-Only Control: Prepare a well with your assay medium and this compound at the highest concentration used in your experiment, but without cells or fluorescent dyes. Measure the fluorescence. If a significant signal is detected, this confirms autofluorescence.
-
Switch to Red-Shifted Probes: Whenever possible, use fluorescent probes that excite and emit at longer wavelengths (red or far-red spectrum), as autofluorescence from biological molecules and small compounds is less common in this range.
-
Use a Bottom-Reading Plate Reader: For adherent cells, a bottom-reading fluorometer can minimize the signal from the compound in the overlying medium.
-
Optimize Compound Concentration: Use the lowest effective concentration of this compound to minimize its contribution to the background signal.
-
Background Subtraction: If the autofluorescence is moderate and consistent, you may be able to subtract the signal from the compound-only control from your experimental wells. However, this is less accurate if the compound's fluorescence is altered by cellular components.
-
Issue 2: Unexpected results in a Na+/K+-ATPase activity assay.
-
Possible Cause: Direct inhibition of the Na+/K+-ATPase by this compound, or interference with the fluorescent reporter of the assay.
-
Troubleshooting Steps:
-
Confirm Na+/K+-ATPase Inhibition: Use a non-fluorescent method to confirm the inhibitory activity of this compound on Na+/K+-ATPase, such as a colorimetric assay that measures inorganic phosphate release.
-
Check for Spectral Overlap: Compare the excitation and emission spectra of your fluorescent probe with the potential autofluorescence spectrum of this compound.
-
Use a Control Inhibitor: Run the assay with a well-characterized Na+/K+-ATPase inhibitor with known spectral properties (e.g., Ouabain) to ensure the assay is performing as expected.
-
Data Presentation
Table 1: Potential Autofluorescence Properties of this compound (Illustrative)
| Property | Expected Range for Cardenolides/Steroids | Notes |
| Excitation Maximum | 350 - 500 nm | The exact maximum needs to be determined experimentally for this compound. This range is typical for the autofluorescence of many biological molecules.[3] |
| Emission Maximum | 450 - 550 nm | The emission is generally broad and in the blue-green region of the spectrum.[3] |
| Interference Potential | High for blue/green fluorescent probes | Assays using probes like FITC, GFP, Calcein AM, and Fluo-4 are at higher risk of interference. |
Table 2: Recommended Fluorescent Probes to Minimize Interference
| Assay Type | Recommended Probe (Excitation/Emission) | Rationale |
| Cytotoxicity | Propidium Iodide (~535/617 nm) | A red fluorescent dye that is less likely to have spectral overlap with this compound autofluorescence. |
| Calcium Imaging | Fura-Red (~436, 470/650 nm) | A ratiometric, red-shifted calcium indicator. |
| Na+/K+-ATPase Activity | Thallium-sensitive probes (e.g., FluxOR™) | These assays often operate in the green spectrum but may be less prone to interference than others. |
Experimental Protocols
Protocol 1: Determining the Autofluorescence of this compound
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a serial dilution of this compound in the same buffer that will be used for your fluorescence assay. The concentration range should cover the concentrations you plan to use in your experiments.
-
Pipette the dilutions into the wells of a microplate (the same type used for your assay). Include a buffer-only control.
-
Use a scanning spectrofluorometer to measure the fluorescence.
-
Emission Scan: Excite the sample at a range of wavelengths (e.g., 350-500 nm) and measure the emission spectrum (e.g., 400-700 nm) for each excitation wavelength.
-
Excitation Scan: Set the emission wavelength to the peak found in the emission scan and measure the excitation spectrum.
-
-
Plot the results to identify the excitation and emission maxima of this compound's autofluorescence.
Protocol 2: Fluorescent Na+/K+-ATPase Inhibition Assay (Thallium Flux-Based)
This protocol is based on the principle that Na+/K+-ATPase can transport thallium ions (Tl+) and is a common method for screening inhibitors.
-
Cell Preparation: Plate cells expressing the Na+/K+-ATPase of interest in a 96-well black, clear-bottom microplate and culture overnight.
-
Loading with Indicator Dye: Remove the culture medium and load the cells with a thallium-sensitive fluorescent indicator dye (e.g., FluxOR™) according to the manufacturer's instructions.
-
Compound Incubation: Wash the cells and add assay buffer containing various concentrations of this compound. Include a positive control (e.g., Ouabain) and a no-compound negative control. Incubate for the desired time.
-
Thallium Stimulation and Measurement: Use a fluorescence plate reader equipped with an automated injection system to add a stimulus buffer containing thallium sulfate.
-
Data Acquisition: Measure the fluorescence intensity over time, immediately before and after the addition of the thallium stimulus.
-
Data Analysis: The rate of fluorescence increase corresponds to the rate of thallium influx. Calculate the percent inhibition of Na+/K+-ATPase activity for each concentration of this compound relative to the controls.
Visualizations
Caption: Workflow for identifying and mitigating this compound autofluorescence.
Caption: Downstream signaling cascade of Na+/K+-ATPase inhibition by this compound.[4][5][6][7]
References
- 1. CV Pharmacology | Cardiac Glycosides (Digoxin) [cvpharmacology.com]
- 2. Cardiac glycoside - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Na(+)/K(+)-ATPase as a signal transducer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. utoledo.edu [utoledo.edu]
- 6. Na+/K+-ATPase-mediated signal transduction and Na+/K+-ATPase regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Cardenolide Glycoside Acovenoside A Interferes with Epidermal Growth Factor Receptor Trafficking in Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Cardenolide B-1 Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of Cardenolide B-1 and related cardiac glycosides from plant materials.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in extracting this compound from plants?
A1: Cardenolides are structurally complex steroid glycosides, and their extraction presents several challenges. These include their relatively low concentration in plant tissues, potential for degradation under harsh extraction conditions (e.g., high temperatures or extreme pH), and the co-extraction of interfering compounds like fats, waxes, and pigments.[1][2] Optimizing extraction is crucial to maximize yield while preserving the structural integrity of the target molecules.[1]
Q2: Which extraction methods are most effective for cardenolides?
A2: Several methods are employed, each with distinct advantages.
-
Hydroethanolic Reflux Extraction: Often yields the maximum amount of cardenolides but involves heating, which can risk degrading thermally sensitive compounds.[3]
-
Ultrasonic-Assisted Extraction (UAE): A modern technique that uses acoustic cavitation to enhance solvent penetration at lower temperatures, reducing the risk of thermal degradation.[1][3]
-
Soxhlet Extraction: A classical and exhaustive method, though the prolonged exposure to heat can be a disadvantage.[1][4]
-
Maceration: A simple method involving soaking the plant material in a solvent, but it can be less efficient and time-consuming.[1]
The choice depends on the specific cardenolide's stability, the available equipment, and the desired scale of extraction.
Q3: What are the most critical parameters to control during extraction?
A3: To ensure optimal and reproducible yields, the following parameters must be carefully controlled:
-
Solvent Choice: The polarity of the solvent is critical. Alcohols like ethanol and methanol, often in aqueous solutions (hydroethanolic/hydromethanolic), are commonly used due to their effectiveness in dissolving cardenolide glycosides.[5][6]
-
Temperature: Higher temperatures can increase extraction efficiency but also accelerate the degradation of sensitive cardenolides. A balance must be struck to maximize yield without compromising the compound's integrity.[1][2]
-
Extraction Duration: Sufficient time is needed for the solvent to penetrate the plant matrix and dissolve the target compounds. However, excessively long durations, especially with heating, can lead to degradation.[1]
-
Solvent-to-Material Ratio: This ratio should be optimized to ensure complete wetting of the plant material and efficient mass transfer of the cardenolides into the solvent.[1]
-
Plant Material Preparation: The plant material should be dried and ground to a fine powder to increase the surface area available for solvent contact.[5]
Q4: How does storage and pH affect the stability of extracted cardenolides?
A4: Cardenolide glycosides can degrade during storage, especially in solution.[3] For long-term stability, extracts should be stored at low temperatures (e.g., -20°C).[2] The pH of the extraction medium is also crucial; flavonoids, which are often co-extracted, are most stable between pH 5 and 7 and tend to degrade in alkaline conditions (pH > 8).[2] Cardenolides can also undergo acid hydrolysis, especially at elevated temperatures, which cleaves the sugar moieties from the steroid core.[3]
Troubleshooting Guide
Q1: My final yield of this compound is consistently low. What should I investigate?
A1: Low yield is a common issue that can be traced to several factors in the extraction and analysis workflow.
-
Suboptimal Solvent: Ensure the solvent polarity matches the target cardenolide. Hydroethanolic solutions are generally effective. Purely non-polar solvents will be inefficient.[6]
-
Incomplete Extraction: The extraction time may be too short, or the temperature too low. For reflux extraction, ensure the solvent is actively boiling. For UAE, ensure sufficient sonication power and time.[1][3]
-
Compound Degradation: High temperatures or prolonged extraction times can degrade cardenolides. Consider using a less harsh method like UAE or reducing the reflux time. Also, check the pH of your solvent mixture.[2][3]
-
Poor Plant Material: The concentration of cardenolides can vary significantly based on the plant's age, origin, and harvest time.[3]
-
Inefficient Post-Extraction Handling: Cardenolides can be lost during filtration and concentration steps. Ensure all transfers are quantitative and avoid overheating during solvent evaporation.
Q2: The extract is highly contaminated with chlorophyll and lipids. How can I remove these impurities?
A2: Co-extraction of lipophilic compounds is a frequent problem, especially when using ethanol or methanol.
-
Pre-Extraction Defatting: Before the main extraction, wash the dried plant material with a non-polar solvent like hexane or petroleum ether. This will remove a significant portion of lipids and waxes without dissolving the more polar cardenolides.[3]
-
Liquid-Liquid Partitioning: After the initial extraction, the crude extract can be dissolved in a hydroalcoholic solution and partitioned against a non-polar solvent. The cardenolides will preferentially remain in the polar phase while lipids move to the non-polar phase.
-
Solid-Phase Extraction (SPE): Use an SPE cartridge (e.g., C18) to clean up the extract. After loading the crude extract, a non-polar wash can remove lipids before eluting the cardenolides with a more polar solvent.
Q3: My HPLC/TLC analysis shows poor separation or tailing peaks. What could be the cause?
A3: Poor chromatographic resolution can obscure results and lead to inaccurate quantification.
-
Sample Preparation: Ensure your sample is fully dissolved in the mobile phase and filtered through a 0.2 µm syringe filter before injection. Particulates can clog the column and distort peaks.[7]
-
Mobile Phase Issues: The mobile phase composition may need optimization. Adjusting the ratio of acetonitrile to water (or methanol to water) can significantly improve peak shape and resolution. Ensure the mobile phase is properly degassed.
-
Column Contamination: Impurities from previous injections can accumulate on the column. Flush the column with a strong solvent (as recommended by the manufacturer) to clean it.
-
TLC-Specific Issues: For Thin-Layer Chromatography (TLC), ensure the chamber is fully saturated with the solvent vapor before developing the plate. Apply the sample as a small, concentrated spot to prevent band broadening.[8]
Q4: I am struggling with batch-to-batch reproducibility. How can I improve consistency?
A4: Reproducibility is key to reliable scientific data. Lack of it often points to uncontrolled variables.
-
Standardize Plant Material: Use plant material from the same source, harvested and dried under consistent conditions. If possible, use a single homogenized batch for an entire series of experiments.
-
Control Extraction Parameters Precisely: Use calibrated equipment to strictly control temperature, time, solvent-to-solid ratio, and sonication power. Document every parameter for each run.[1]
-
Use an Internal Standard: For analytical quantification (e.g., by HPLC), adding a known amount of a stable, commercially available cardenolide like digitoxin as an internal standard can correct for variations in extraction efficiency and injection volume.[7]
-
Validate Analytical Methods: Ensure your HPLC or other analytical method is validated for linearity, accuracy, and precision to distinguish analytical variability from extraction variability.
Data Presentation: Comparison of Extraction Methods
| Method | Typical Solvent | Temperature | Typical Duration | Advantages | Disadvantages | Reference |
| Reflux Extraction | 70-80% Ethanol | Boiling Point | 1-2 hours | High yield, simple setup | Risk of thermal degradation | [3] |
| Ultrasonic-Assisted | 70-80% Ethanol | 25-50 °C | 30-60 minutes | Fast, reduced degradation risk | Requires specialized equipment | [1][3] |
| Soxhlet Extraction | Methanol/Ethanol | Boiling Point | 6-24 hours | Exhaustive extraction | Very long duration, thermal stress | [1][4] |
| Maceration | Methanol/Ethanol | Room Temp | 24-72 hours | Simple, no heat required | Time-consuming, lower efficiency | [1] |
Experimental Protocols
Protocol 1: Ultrasonic-Assisted Extraction (UAE) of Cardenolides
-
Preparation: Weigh 10 g of finely powdered, dried plant material and place it into a 250 mL Erlenmeyer flask.
-
Solvent Addition: Add 100 mL of 70% ethanol (v/v) to the flask.
-
Ultrasonication: Place the flask in an ultrasonic bath. Sonicate for 45 minutes at 40°C. Ensure the water level in the bath is sufficient to cover the solvent level in the flask.
-
Filtration: After sonication, filter the mixture through Whatman No. 1 filter paper under vacuum.
-
Re-extraction: Transfer the solid residue back to the flask and repeat steps 2-4 two more times to ensure exhaustive extraction.
-
Concentration: Combine all filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.
-
Storage: The resulting crude extract should be stored in a desiccator or at -20°C until further analysis.
Protocol 2: Hydroethanolic Reflux Extraction
-
Preparation: Place 10 g of powdered, dried plant material into a 250 mL round-bottom flask.
-
Solvent Addition: Add 100 mL of 80% ethanol. Add a few boiling chips to ensure smooth boiling.
-
Reflux: Assemble a reflux apparatus by attaching a condenser to the flask. Heat the mixture to a gentle boil using a heating mantle and maintain the reflux for 1.5 hours.[3]
-
Cooling and Filtration: Allow the mixture to cool to room temperature. Filter the extract through Whatman No. 1 filter paper.
-
Concentration: Evaporate the solvent from the filtrate using a rotary evaporator at a temperature below 50°C to obtain the crude extract.
-
Storage: Store the dried extract in a cool, dark, and dry place.
Visualizations
Caption: General workflow for the extraction, purification, and analysis of this compound.
Caption: Troubleshooting logic for diagnosing the cause of low cardenolide extraction yield.
References
- 1. jocpr.com [jocpr.com]
- 2. Extraction, Characterization, Stability and Biological Activity of Flavonoids Isolated from Chamomile Flowers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of extraction, microbial fermentation and storage on the cardenolide profile of Strophanthus kombé Oliv. seed preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. "Extraction and Quantification of Cardiac Glycosides from Asclepias vir" by Gary George III [lair.etamu.edu]
- 6. Integrated In Vitro and In Silico Evaluation of the Antimicrobial and Cytotoxic Potential of Calotropis procera Leaf Ethanolic Extract: From GC-MS Profiling to Molecular Docking and Dynamics [mdpi.com]
- 7. agrawal.eeb.cornell.edu [agrawal.eeb.cornell.edu]
- 8. damanhour.edu.eg [damanhour.edu.eg]
dealing with batch-to-batch variability of Cardenolide B-1
Welcome to the Technical Support Center for Cardenolide B-1. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions related to the experimental use of this compound, with a particular focus on managing batch-to-batch variability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a naturally occurring steroid and a member of the cardenolide glycoside family, identified by CAS number 1318158-89-2.[1][2] Its primary mechanism of action is the inhibition of the Na+/K+-ATPase pump, a transmembrane protein essential for maintaining cellular ion gradients.[3][4] This inhibition leads to an increase in intracellular sodium, which in turn affects the sodium-calcium exchanger, resulting in an influx of calcium ions. This disruption of ion homeostasis is central to its biological effects.[5]
Q2: What are the common research applications of this compound?
A2: this compound is primarily investigated for its potential in cancer therapy. Its ability to inhibit the Na+/K+-ATPase can trigger signaling pathways that lead to apoptosis (programmed cell death) in cancer cells. It is also a valuable tool for studying cardiac function, cellular signaling pathways, and as a reference compound in natural product research.
Q3: How should I store and handle this compound to ensure its stability?
A3: To maintain the integrity of this compound, it is recommended to store it at -20°C in a tightly sealed container, protected from light. For short-term use, refrigeration at 2-8°C is acceptable. Cardenolides can be susceptible to degradation under harsh acidic or basic conditions, and exposure to light and high temperatures can also lead to instability.[6][7] It is advisable to prepare solutions fresh for each experiment. If stock solutions are necessary, they should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Q4: I am observing significant variability in my experimental results between different batches of this compound. What are the potential causes?
A4: Batch-to-batch variability is a known challenge with natural products.[3] The primary causes include:
-
Source Material Variation: The chemical profile of the plant from which this compound is isolated can be influenced by factors such as geographical location, climate, and harvest time.[8]
-
Extraction and Purification Processes: Differences in manufacturing processes can lead to variations in the purity and impurity profile of the final product.[3]
-
Presence of Impurities: Minor, structurally related cardenolides or other plant metabolites can be present in varying amounts and may have their own biological activity, contributing to the overall observed effect.
-
Degradation: Improper storage or handling can lead to degradation of the compound, resulting in reduced potency.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values in cell-based assays.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Batch-to-Batch Variation in Potency | 1. Qualify Each New Batch: Perform a dose-response curve with each new lot of this compound to determine its specific IC50 value. Do not assume the same potency as previous batches. 2. Use a Reference Standard: If possible, include a well-characterized reference standard of this compound or a related cardenolide (e.g., Digoxin) in your assays to normalize the results. |
| Cell Line Variability | 1. Monitor Cell Passage Number: Use cells within a consistent and low passage number range for your experiments. High passage numbers can lead to genetic drift and altered drug sensitivity. 2. Regularly Test for Mycoplasma: Mycoplasma contamination can significantly alter cellular responses to treatments. |
| Assay Conditions | 1. Ensure Consistent Seeding Density: Variations in the number of cells seeded can affect the outcome of cytotoxicity assays. 2. Standardize Incubation Times: Adhere strictly to the planned incubation times for drug treatment. 3. Check Serum Concentration: The concentration of serum in the cell culture medium can influence the bioavailability and activity of compounds. Maintain a consistent serum percentage across all experiments. |
| Compound Solubility | 1. Prepare Fresh Dilutions: Prepare serial dilutions of this compound from a freshly prepared stock solution for each experiment. 2. Visually Inspect for Precipitation: When adding the compound to the cell culture medium, visually inspect for any signs of precipitation. If precipitation occurs, consider adjusting the solvent concentration or using a different solvent system. |
Issue 2: Poor or inconsistent peaks in HPLC analysis.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Compound Degradation | 1. Use Freshly Prepared Samples: Prepare samples for HPLC analysis immediately before injection. 2. Protect from Light: Keep samples and standards in amber vials to prevent photolytic degradation. |
| Poor Solubility | 1. Optimize Sample Solvent: Ensure this compound is fully dissolved in the initial solvent before dilution with the mobile phase. DMSO is a common solvent for initial dissolution. 2. Filter Samples: Filter all samples and standards through a 0.22 µm syringe filter before injection to remove any particulates. |
| Column Issues | 1. Column Equilibration: Ensure the column is properly equilibrated with the mobile phase before starting the run. 2. Column Cleaning: If peak shape degrades, wash the column according to the manufacturer's instructions to remove any adsorbed impurities. |
| Mobile Phase Problems | 1. Use High-Purity Solvents: Use HPLC-grade solvents and freshly prepared mobile phases. 2. Degas Mobile Phase: Degas the mobile phase to prevent the formation of bubbles in the system, which can cause baseline noise and affect peak shape. |
Data Presentation: Managing Batch-to-Batch Variability
To effectively manage batch-to-batch variability, it is crucial to systematically characterize each new lot of this compound. The following tables provide a template for recording and comparing key quality control parameters.
Table 1: Physicochemical Characterization of this compound Batches
| Parameter | Batch A | Batch B | Batch C | Acceptable Range |
| Appearance | White to off-white powder | White to off-white powder | White to off-white powder | Conforms to standard |
| Purity by HPLC (%) | 98.5% | 97.2% | 99.1% | ≥ 95% |
| Identity by Mass Spec (m/z) | [M+H]+ 533.3 | [M+H]+ 533.3 | [M+H]+ 533.3 | Matches reference |
| Solubility in DMSO | Clear solution at 10 mg/mL | Clear solution at 10 mg/mL | Clear solution at 10 mg/mL | Clear solution at ≥ 10 mg/mL |
Table 2: Biological Activity of this compound Batches
| Parameter | Batch A | Batch B | Batch C | Acceptable Variability |
| Na+/K+-ATPase Inhibition IC50 (µM) | 0.85 | 1.15 | 0.79 | Within ± 20% of reference |
| Cell Viability Assay IC50 (µM) (e.g., A549 cells) | 1.2 | 1.5 | 1.1 | Within ± 25% of reference |
Experimental Protocols
Protocol 1: HPLC-UV Analysis of this compound Purity
Objective: To determine the purity of a this compound sample.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile, methanol, and water
-
Reference standard of this compound (if available)
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC system with UV detector
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water. A common starting gradient is 30% acetonitrile, increasing to 70% over 20 minutes.
-
Standard Preparation: Accurately weigh and dissolve the this compound reference standard in methanol or DMSO to prepare a stock solution of 1 mg/mL. Prepare a series of dilutions (e.g., 100, 50, 25, 12.5, 6.25 µg/mL) in the mobile phase.
-
Sample Preparation: Prepare a 1 mg/mL solution of the this compound batch to be tested in methanol or DMSO. Dilute to a concentration within the range of the standard curve.
-
HPLC Analysis:
-
Set the column temperature to 25°C.
-
Set the flow rate to 1.0 mL/min.
-
Set the UV detection wavelength to 218 nm.
-
Inject 10 µL of each standard and sample.
-
-
Data Analysis:
-
Generate a standard curve by plotting the peak area against the concentration of the reference standard.
-
Determine the concentration of this compound in the test sample using the standard curve.
-
Calculate the purity by expressing the measured concentration as a percentage of the expected concentration.
-
Protocol 2: Na+/K+-ATPase Inhibition Assay
Objective: To determine the IC50 value of this compound for the inhibition of Na+/K+-ATPase.
Materials:
-
Purified Na+/K+-ATPase enzyme (e.g., from porcine cerebral cortex)
-
This compound sample
-
ATP
-
Assay buffer (containing NaCl, KCl, MgCl2, and a pH buffer like Tris-HCl)
-
Reagents for detecting inorganic phosphate (e.g., malachite green-based reagent)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare the assay buffer and equilibrate to 37°C.
-
Prepare a stock solution of this compound in DMSO. Create a serial dilution series in the assay buffer.
-
Prepare the ATP solution in assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the assay buffer to each well.
-
Add the this compound dilutions to the appropriate wells. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., ouabain).
-
Add the Na+/K+-ATPase enzyme solution to all wells except the blank.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
-
Enzyme Reaction:
-
Initiate the reaction by adding the ATP solution to all wells.
-
Incubate at 37°C for a defined period (e.g., 30 minutes).
-
-
Detection:
-
Stop the reaction by adding the phosphate detection reagent.
-
Read the absorbance at the appropriate wavelength (e.g., ~620 nm for malachite green).
-
-
Data Analysis:
-
Subtract the blank absorbance from all readings.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the log of the this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Visualizations
Caption: Signaling pathway of this compound.
Caption: Workflow for managing this compound batch variability.
References
- 1. This compound | C30H44O8 | CID 46872929 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 1318158-89-2 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 7. Physicochemical stability: Significance and symbolism [wisdomlib.org]
- 8. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
Validation & Comparative
Cardenolide B-1 vs. Digitoxin: A Comparative Guide on Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cytotoxic properties of Cardenolide B-1 and Digitoxin, two cardiac glycosides with potential applications in cancer therapy. While extensive data is available for the well-characterized compound Digitoxin, research on the cytotoxic effects of this compound is limited. This comparison synthesizes the available experimental data to offer a comprehensive overview for research and development purposes.
Executive Summary
Both this compound and Digitoxin belong to the cardenolide class of steroids, known for their inhibitory effects on the Na+/K+-ATPase pump, a critical enzyme for maintaining cellular ion gradients. Inhibition of this pump in cancer cells can trigger a cascade of events leading to apoptosis (programmed cell death).
Digitoxin has been extensively studied and has demonstrated potent cytotoxic effects against a wide range of cancer cell lines, with IC50 values often in the nanomolar range. Its mechanism of action is well-documented and involves the induction of apoptosis through various signaling pathways.
Quantitative Cytotoxicity Data
The following table summarizes the available half-maximal inhibitory concentration (IC50) values for Digitoxin in various cancer cell lines. Unfortunately, specific IC50 values for this compound from peer-reviewed publications were not available at the time of this guide's compilation.
| Compound | Cell Line | Cell Type | Incubation Time (h) | IC50 (nM) | Reference |
| Digitoxin | HepG2/ADM | Doxorubicin-resistant liver carcinoma | 24 | 132.65 ± 33.83 | [1][2] |
| 48 | 52.29 ± 6.26 | [1][2] | |||
| 72 | 9.13 ± 3.67 | [1][2] | |||
| TK-10 | Renal adenocarcinoma | Not Specified | 3.2 ± 0.1 | [3] | |
| MCF-7 | Breast adenocarcinoma | Not Specified | 10.2 ± 0.3 | [3] | |
| UACC-62 | Melanoma | Not Specified | 33.0 ± 2.0 | [3] | |
| K-562 | Chronic myelogenous leukemia | Not Specified | 6.4 ± 0.4 | [3] | |
| This compound | WI-38 | Normal human lung fibroblast | Not Specified | Data not available | Bai et al., J Wood Sci, 2011 [4] |
| VA-13 | SV40 transformed human lung fibroblast | Not Specified | Data not available | Bai et al., J Wood Sci, 2011 [4] | |
| HepG2 | Hepatocellular carcinoma | Not Specified | Data not available | Bai et al., J Wood Sci, 2011 [4] |
Note: The study by Bai et al. (2011) indicated that some cardenolides in their investigation showed cytotoxic activity with IC50 values of less than 0.7 µM or 1.5 µM, but the specific value for this compound was not found.[4]
Experimental Protocols
The following are detailed methodologies for key experiments typically cited in the evaluation of cardenolide cytotoxicity.
Cell Viability and Cytotoxicity Assays (MTT and Alamar Blue)
These assays are colorimetric methods used to assess cell viability by measuring the metabolic activity of cells.
1. Cell Seeding:
-
Cells are harvested from culture and counted using a hemocytometer or automated cell counter.
-
Cells are seeded into 96-well microtiter plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL of complete culture medium.
-
Plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment and recovery.
2. Compound Treatment:
-
A stock solution of the test compound (this compound or Digitoxin) is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in culture medium to achieve the desired final concentrations.
-
The culture medium from the wells is aspirated, and 100 µL of the medium containing the various concentrations of the test compound is added to the respective wells.
-
Control wells receive medium with the same concentration of the vehicle (e.g., DMSO) used to dissolve the compound.
-
The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
3. MTT Assay Protocol:
-
Following the incubation period, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.
-
The plates are incubated for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
The medium is then carefully removed, and 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
4. Alamar Blue (Resazurin) Assay Protocol:
-
After the treatment incubation, 10 µL of Alamar Blue reagent is added to each well.
-
The plates are incubated for 1-4 hours at 37°C, during which viable cells reduce resazurin to the fluorescent resorufin.
-
The fluorescence is measured using a microplate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
5. Data Analysis:
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells, which are considered 100% viable.
-
The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathways and Mechanisms of Action
The primary mechanism of action for both this compound and Digitoxin is the inhibition of the Na+/K+-ATPase pump. This inhibition leads to an increase in intracellular sodium, which in turn affects the Na+/Ca2+ exchanger, leading to an increase in intracellular calcium. This disruption of ion homeostasis triggers downstream signaling pathways that culminate in apoptosis.
Caption: A generalized workflow for determining the in vitro cytotoxicity of this compound and Digitoxin.
The binding of a cardenolide to the Na+/K+-ATPase can activate a signaling cascade involving Src kinase, which can then transactivate the Epidermal Growth Factor Receptor (EGFR). This leads to the activation of the Ras/Raf/MEK/ERK pathway, which can have pro-apoptotic effects in cancer cells. Furthermore, the increased intracellular calcium can lead to mitochondrial stress, the release of cytochrome c, and the activation of the caspase cascade, which are central to the intrinsic pathway of apoptosis.
Caption: Signaling pathway of cardenolide-induced apoptosis in cancer cells.
Conclusion
Digitoxin is a potent cytotoxic agent against a variety of cancer cell lines, with a well-established mechanism of action centered on the inhibition of Na+/K+-ATPase and the subsequent induction of apoptosis. While this compound is structurally related to Digitoxin and has been shown to possess cytotoxic properties, a lack of publicly available quantitative data, specifically IC50 values, currently hinders a direct and comprehensive comparative analysis. Further research is warranted to fully elucidate the cytotoxic potential and mechanism of action of this compound, which may represent a promising avenue for the development of novel anticancer therapies. Researchers are encouraged to consult the primary literature for more detailed information and to conduct their own comparative studies to rigorously evaluate the potential of this compound.
References
A Comparative Analysis of Na+/K+-ATPase Inhibition: Ouabain vs. Cardenolides from Nerium oleander
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the Na+/K+-ATPase inhibitory activity of the well-characterized cardiac glycoside, ouabain, and representative cardenolides isolated from Nerium oleander. While this report aims to compare Cardenolide B-1 and ouabain, extensive searches for the Na+/K+-ATPase inhibitory activity of this compound did not yield specific quantitative data (e.g., IC50 values). This compound is a polar cardenolide monoglycoside that has been isolated from the stems and twigs of Nerium oleander. While its anti-inflammatory activity has been evaluated, with some related compounds showing IC50 values below 1 µM for the inhibition of intercellular adhesion molecule-1 (ICAM-1) induction, its direct interaction with Na+/K+-ATPase has not been quantitatively reported in publicly available literature.
Therefore, to provide a valuable comparative analysis for researchers, this guide will focus on ouabain and oleandrin, a major and well-studied cardenolide from Nerium oleander, for which robust Na+/K+-ATPase inhibition data is available.
Quantitative Comparison of Inhibitory Activity
The inhibitory potential of a compound against Na+/K+-ATPase is typically quantified by its half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a higher potency of the inhibitor.
| Compound | Source Organism/Cell Line | IC50 (µM) | Reference |
| Ouabain | Porcine Kidney Na+,K+-ATPase | 0.22 | [1] |
| Vero Cells (Anti-MERS-CoV activity) | 0.08 | [2] | |
| Oleandrin | Porcine Kidney Na+,K+-ATPase | 0.62 | [1] |
Note: IC50 values can vary depending on the specific isoform of the Na+/K+-ATPase alpha subunit and the experimental conditions.
Experimental Protocols: Determining Na+/K+-ATPase Inhibitory Activity
A common method to determine the Na+/K+-ATPase inhibitory activity of a compound is by measuring the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP. The following is a generalized protocol based on established methodologies.
1. Preparation of Na+/K+-ATPase Enzyme:
-
The enzyme can be sourced commercially (e.g., from porcine kidney) or prepared from specific tissues or cells.
-
The tissue is homogenized in a buffer solution and subjected to differential centrifugation to isolate the microsomal fraction, which is rich in Na+/K+-ATPase.
-
The protein concentration of the enzyme preparation is determined using a standard protein assay (e.g., Bradford assay).
2. ATPase Activity Assay:
-
The assay is typically performed in a temperature-controlled microplate reader or water bath.
-
Two sets of reaction mixtures are prepared:
-
Total ATPase activity: Contains buffer, MgCl2, NaCl, KCl, ATP, and the enzyme preparation.
-
Ouabain-insensitive ATPase activity: Contains the same components as the total ATPase activity mix, but with the addition of a high concentration of ouabain (or the test compound) to completely inhibit Na+/K+-ATPase. This measures the activity of other ATPases present in the preparation.
-
-
The test compound (e.g., this compound or ouabain) is added to the reaction mixtures at various concentrations.
-
The reaction is initiated by the addition of ATP and incubated for a specific time (e.g., 15-30 minutes) at 37°C.
-
The reaction is stopped by adding a solution that also facilitates the colorimetric detection of inorganic phosphate (e.g., a solution containing ascorbic acid and ammonium molybdate).
3. Measurement and Calculation:
-
The absorbance of the resulting colored complex is measured using a spectrophotometer at a specific wavelength (e.g., 660 nm or 700 nm).
-
The amount of inorganic phosphate released is calculated from a standard curve prepared with known concentrations of phosphate.
-
The Na+/K+-ATPase activity is determined by subtracting the ouabain-insensitive ATPase activity from the total ATPase activity.
-
The percentage of inhibition at each concentration of the test compound is calculated, and the IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualization of Methodologies and Pathways
To visually represent the experimental workflow and the downstream signaling consequences of Na+/K+-ATPase inhibition, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for determining Na+/K+-ATPase inhibitory activity.
References
Comparative Efficacy and Mechanism of Action: Cardenolide B-1 and Other Inotropic Agents
A Guide for Researchers in Drug Discovery and Development
This guide provides a comparative analysis of the mechanism of action of Cardenolide B-1, a representative cardiac glycoside, against two other classes of inotropic agents: β-adrenergic agonists and phosphodiesterase inhibitors. The information presented herein is intended to assist researchers and drug development professionals in understanding the nuanced differences in their mechanisms, supported by experimental data and detailed protocols. For the purpose of this guide, the well-characterized cardenolide, Ouabain, is used as a proxy for this compound to ensure data accuracy and relevance.
Overview of Inotropic Mechanisms
Positive inotropic agents enhance cardiac contractility and are crucial in the management of heart failure. However, their mechanisms of action vary significantly, leading to different efficacy and safety profiles. This guide focuses on three distinct mechanisms:
-
This compound (via Ouabain): Inhibition of the Na+/K+-ATPase pump.[1]
-
Dobutamine: β1-adrenergic receptor agonism.[2]
-
Milrinone: Phosphodiesterase 3 (PDE3) inhibition.[3]
Comparative Performance Data
The following table summarizes key quantitative data for each compound, providing a basis for objective comparison. Values are indicative and can vary based on experimental conditions.
| Parameter | This compound (Ouabain) | Dobutamine | Milrinone |
| Primary Target | Na+/K+-ATPase | β1-Adrenergic Receptor | Phosphodiesterase 3 (PDE3) |
| Mechanism of Action | Inhibition of Na+/K+-ATPase, leading to increased intracellular Ca2+.[1] | Activation of adenylate cyclase, increasing cAMP and subsequent Ca2+ influx.[4] | Inhibition of cAMP degradation, increasing intracellular cAMP and Ca2+.[3] |
| EC50 / IC50 (Target) | IC50: ~10-100 nM (Na+/K+-ATPase) | EC50: ~100-1000 nM (β1-AR) | IC50: ~0.5-1 µM (PDE3) |
| Effect on Intracellular Ca2+ | Significant increase | Moderate to significant increase | Moderate increase |
| Effect on Heart Rate | Minimal to moderate increase | Significant increase[5] | Minimal to moderate increase |
| Clinical Application | Heart failure, atrial fibrillation.[6] | Acute heart failure, cardiogenic shock.[5] | Acute decompensated heart failure.[7] |
Signaling Pathways
The distinct mechanisms of these inotropic agents are best understood by visualizing their signaling pathways.
Experimental Protocols for Mechanism Validation
To validate the proposed mechanisms of action, a series of key experiments are required. The following sections provide detailed methodologies.
Experimental Workflow
Na+/K+-ATPase Activity Assay (for this compound)
This assay measures the rate of ATP hydrolysis by Na+/K+-ATPase, which is inhibited by cardenolides.[8]
-
Principle: The assay quantifies the amount of inorganic phosphate (Pi) released from ATP hydrolysis. The difference in Pi released in the presence and absence of a specific Na+/K+-ATPase inhibitor (like ouabain) represents the activity of the enzyme.[9][10]
-
Materials:
-
Isolated cardiac myocyte membrane fractions
-
Assay Buffer: 30 mM Imidazole-HCl, 130 mM NaCl, 20 mM KCl, 4 mM MgCl2, pH 7.4.[10]
-
ATP solution
-
Ouabain solution (for control)
-
Phosphate detection reagent (e.g., Malachite Green)
-
-
Procedure:
-
Prepare two sets of reaction tubes. One set will contain the assay buffer, and the other will contain the assay buffer plus ouabain (to measure non-Na+/K+-ATPase activity).[10]
-
Add the membrane fraction to all tubes.
-
Add this compound at various concentrations to the first set of tubes.
-
Initiate the reaction by adding ATP to all tubes and incubate at 37°C for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by adding the phosphate detection reagent.
-
Measure the absorbance at the appropriate wavelength (e.g., 620-660 nm for Malachite Green-based assays).[11]
-
Calculate Na+/K+-ATPase activity by subtracting the Pi generated in the presence of ouabain from the total Pi generated.
-
Intracellular Calcium Measurement
This experiment visualizes and quantifies changes in intracellular calcium concentration in response to the application of the inotropic agents.[12]
-
Principle: Cardiomyocytes are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).[13] The change in fluorescence intensity upon drug application corresponds to a change in intracellular calcium levels.
-
Materials:
-
Procedure:
-
Isolate cardiomyocytes from adult rats or mice.[13]
-
Load the cells with the fluorescent calcium indicator by incubating them with the AM ester form of the dye.[13]
-
Mount the cells on a perfusion chamber on the microscope stage.
-
Record baseline fluorescence.
-
Perfuse the cells with the inotropic agent (this compound, Dobutamine, or Milrinone) at various concentrations.
-
Record the changes in fluorescence intensity over time.
-
Analyze the data to determine the amplitude and kinetics of the calcium transients.
-
Cardiac Myocyte Contractility Assay
This assay directly measures the effect of the inotropic agents on the contractile function of isolated cardiomyocytes.[14][15]
-
Principle: The shortening and re-lengthening of isolated cardiomyocytes are recorded using video microscopy and edge-detection software.[16]
-
Materials:
-
Isolated cardiomyocytes.
-
An inverted microscope with a high-speed camera.
-
Edge-detection software for contractility analysis.
-
-
Procedure:
-
Plate isolated cardiomyocytes in a chamber on the microscope.
-
Pace the cells electrically to induce regular contractions.
-
Record baseline contractility (sarcomere length changes or cell shortening).
-
Apply the inotropic agent at various concentrations to the cells.
-
Record the changes in the extent and velocity of cell shortening and re-lengthening.
-
Analyze parameters such as peak shortening, time to peak shortening, and time to 90% relaxation.
-
cAMP Assay (for Dobutamine and Milrinone)
This assay is used to confirm the mechanism of action of β-adrenergic agonists and PDE inhibitors by measuring changes in intracellular cyclic AMP (cAMP) levels.[17]
-
Principle: This is typically a competitive immunoassay (e.g., ELISA or HTRF) where the amount of cAMP produced by the cells competes with a labeled cAMP for binding to a specific antibody.[18]
-
Materials:
-
Cultured neonatal rat cardiomyocytes or other suitable cell line expressing the target receptors.[17]
-
cAMP assay kit (commercially available).
-
Stimulation buffer.
-
-
Procedure:
-
Culture the cells in a multi-well plate.[18]
-
Pre-treat the cells with a phosphodiesterase inhibitor (for dobutamine assay) to prevent cAMP degradation.
-
Stimulate the cells with varying concentrations of Dobutamine or Milrinone.
-
Lyse the cells to release the intracellular cAMP.
-
Perform the cAMP measurement according to the manufacturer's protocol of the chosen assay kit.
-
Determine the concentration of cAMP produced in response to the drugs.
-
Logical Relationship of Mechanisms
The following diagram illustrates the logical flow from receptor/enzyme interaction to the final physiological response for each class of inotropic agent.
Conclusion
The validation of this compound's mechanism of action requires a multifaceted approach that combines target-specific biochemical assays with functional cellular assays. By comparing its effects on Na+/K+-ATPase activity, intracellular calcium dynamics, and myocyte contractility with those of agents with distinct mechanisms like Dobutamine and Milrinone, researchers can build a comprehensive and robust understanding of its pharmacological profile. The experimental protocols and comparative data provided in this guide offer a framework for such investigations, facilitating informed decision-making in the drug discovery and development process.
References
- 1. What is the mechanism of Ouabain? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. litfl.com [litfl.com]
- 4. litfl.com [litfl.com]
- 5. Dobutamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Milrinone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Colorimetric Assays of Na,K-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. znaturforsch.com [znaturforsch.com]
- 10. researchgate.net [researchgate.net]
- 11. assaygenie.com [assaygenie.com]
- 12. A technical review of optical mapping of intracellular calcium within myocardial tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Imaging Calcium Sparks in Cardiac Myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Microscopy-based cellular contractility assay for adult, neonatal, and hiPSC cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ahajournals.org [ahajournals.org]
- 16. Approaches to High-Throughput Analysis of Cardiomyocyte Contractility - PMC [pmc.ncbi.nlm.nih.gov]
- 17. journals.physiology.org [journals.physiology.org]
- 18. revvity.com [revvity.com]
Comparative Analysis of Cardenolide B-1 and Other Cardiac Glycosides: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the cross-reactivity and comparative bioactivity of cardiac glycosides is crucial for accurate experimental design and interpretation. This guide provides a comparative overview of Cardenolide B-1 and other notable cardiac glycosides, focusing on their interaction with the primary molecular target, the Na+/K+-ATPase.
Comparative Biological Activity: Na+/K+-ATPase Inhibition
The primary mechanism of action for cardiac glycosides is the inhibition of the Na+/K+-ATPase enzyme. The concentration required for 50% inhibition (IC50) is a key measure of a compound's potency and is indicative of its binding affinity to the enzyme. Cross-reactivity in a biological context is often related to the ability of different compounds to bind to the same target. The following table summarizes the IC50 values for several cardiac glycosides, including some also found in Nerium oleander, against Na+/K+-ATPase.
| Cardiac Glycoside | Source/Type | Target Enzyme | IC50 (µM) | Reference |
| Oleandrin | Nerium oleander | Na,K-ATPase | 0.62 | [2] |
| Oleandrigenin | Nerium oleander | Na,K-ATPase | 1.23 | [2] |
| Digoxin | Digitalis lanata | Na,K-ATPase | 2.69 | [2] |
| Ouabain | Strophanthus gratus | Na,K-ATPase | 0.22 | [2] |
| Gitoxin | Digitalis purpurea | Porcine cerebral cortex Na+/K+-ATPase | Varies by isoform | [3] |
| Neriifolin | Thevetia peruviana | Na+/K+-ATPase | More potent than Oleandrin | [4] |
| Thevetin A | Thevetia peruviana | Na+/K+-ATPase | Less potent than Digoxin | [4] |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the methods used to study these compounds, the following diagrams are provided.
References
- 1. Three new cardenolides from methanol extract of stems and twigs of Nerium oleander - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of Na,K-ATPase by oleandrin and oleandrigenin, and their detection by digoxin immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of digoxin and gitoxin on the enzymatic activity and kinetic parameters of Na+/K+-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Investigation of cardiac glycosides from oleander in a human induced pluripotent stem cells derived cardiomyocyte model - PubMed [pubmed.ncbi.nlm.nih.gov]
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the structure-activity relationships (SAR) of Cardenolide B-1 and its related compounds, highlighting their potential as anti-cancer agents. This analysis is supported by experimental data on their cytotoxicity and inhibition of the Na+/K+-ATPase, along with detailed experimental protocols and visual representations of key biological pathways.
Cardenolides, a class of naturally occurring steroids, have long been recognized for their cardiotonic properties. However, recent research has unveiled their potent cytotoxic effects against various cancer cell lines, sparking interest in their development as novel anti-cancer therapeutics. At the forefront of this research is this compound, a compound that has demonstrated significant biological activity. Understanding the relationship between the chemical structure of this compound and its therapeutic efficacy is crucial for the rational design of more potent and selective drug candidates.
Comparative Biological Activity of this compound and Related Compounds
The primary mechanism of action for cardenolides is the inhibition of the Na+/K+-ATPase, a transmembrane protein essential for maintaining cellular ion homeostasis.[1][2] Inhibition of this pump leads to a cascade of downstream effects, ultimately inducing apoptosis and cell death in cancer cells. The cytotoxic potency of cardenolides is intrinsically linked to their ability to inhibit this crucial enzyme.
The structure-activity relationship of cardenolides is complex, with subtle modifications to the steroid backbone, the sugar moiety at the C3 position, or the lactone ring at the C17 position significantly influencing their biological activity.
Key Structural Features Influencing Activity:
-
The Butenolide Ring at C17: The unsaturated lactone ring at the C17 position is a critical pharmacophore for Na+/K+-ATPase binding and subsequent cytotoxic activity. Modifications to this ring generally lead to a decrease in potency.
-
The Sugar Moiety at C3: The type and number of sugar residues attached at the C3 position of the steroid core play a significant role in the molecule's solubility, bioavailability, and binding affinity to the Na+/K+-ATPase. Glycosylated cardenolides are often more potent than their aglycone counterparts.
-
Stereochemistry of the Steroid Nucleus: The cis-fusion of the C/D rings and the β-orientation of the lactone ring are crucial for high-affinity binding to the Na+/K+-ATPase.
To illustrate the structure-activity relationships, the following tables summarize the reported cytotoxic activities (IC50 values) and Na+/K+-ATPase inhibitory activities of this compound and a selection of its related compounds from various studies.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Cardenolide Analog 1 | Ocular Cancer (C918) | 0.035 | [2] |
| Cardenolide Analog 1 | Ocular Cancer (RB355) | 0.090 | [2] |
| Ouabain | Ocular Cancer (Representative) | Not specified | [2] |
| (+)-Digoxin | HT-29 (Colon) | 0.1 - 0.3 | |
| (+)-Digoxin | MDA-MB-231 (Breast) | 0.1 - 0.3 | |
| (+)-Digoxin | OVCAR3 (Ovarian) | 0.1 - 0.3 | |
| (+)-Digoxin | MDA-MB-435 (Melanoma) | 0.1 - 0.3 | |
| Asclepin | HepG2 | 0.02 | |
| Asclepin | Raji | 0.02 | |
| 12β-hydroxycalotropin | HepG2 | 0.69 | |
| 12β-hydroxycalotropin | Raji | 1.46 | |
| Boivinide A | A2780 (Ovarian) | 0.17 |
| Compound | Enzyme Source | IC50 | Reference |
| Calactin | E. core Na+/K+-ATPase | 9.20 x 10⁻⁸ M | [3] |
| Calactin | D. plexippus Na+/K+-ATPase | 2.15 x 10⁻⁶ M | [3] |
| (+)-Digoxin | Rat Brain Na,K-ATPase (α2/α3 isoforms) | 219 ± 40 nM | [4] |
| 21-benzylidene digoxin | Rat Brain Na,K-ATPase | No effect up to 100 µM | [4] |
Signaling Pathways Modulated by Cardenolides
The inhibition of Na+/K+-ATPase by cardenolides triggers a complex network of intracellular signaling pathways that contribute to their anti-cancer effects.
Caption: General signaling pathways affected by cardenolides.
Key signaling cascades affected include:
-
Src Kinase Activation: Na+/K+-ATPase inhibition leads to the activation of Src kinase, a non-receptor tyrosine kinase, which in turn can transactivate the Epidermal Growth Factor Receptor (EGFR).[5]
-
Ras-Raf-MAPK and PI3K/Akt Pathways: Downstream of EGFR activation, the Ras-Raf-MAPK and PI3K/Akt pathways are modulated, influencing cell proliferation, survival, and apoptosis.[5]
-
NF-κB Inhibition: Some cardenolides have been shown to inhibit the activity of the transcription factor NF-κB, which is constitutively active in many cancers and promotes cell survival.[5]
-
JAK/STAT Pathway Downregulation: Cardenolides can also suppress coronaviral replication by downregulating JAK1, a key component of the JAK/STAT signaling pathway.[6]
Experimental Protocols
To ensure the reproducibility and comparability of research findings, detailed experimental protocols are essential.
Na+/K+-ATPase Inhibition Assay
This assay quantifies the inhibitory activity of compounds on the Na+/K+-ATPase enzyme.[2][7]
Caption: Workflow for the Na+/K+-ATPase inhibition assay.
Materials:
-
Purified Na+/K+-ATPase (e.g., from porcine cerebral cortex)
-
Reaction Buffer (containing NaCl, KCl, MgCl2, and a buffering agent like Tris-HCl)
-
ATP (Adenosine 5'-triphosphate)
-
Test compounds (this compound and its analogs)
-
Reagents for inorganic phosphate (Pi) detection (e.g., Malachite Green-based reagent)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a microplate, add the reaction buffer, the Na+/K+-ATPase enzyme solution, and the test compound dilutions.
-
Pre-incubate the mixture for a defined period at 37°C.
-
Initiate the enzymatic reaction by adding a solution of ATP.
-
Incubate for a specific time at 37°C.
-
Stop the reaction by adding a stopping reagent (e.g., SDS).
-
Add the phosphate detection reagent and incubate to allow for color development.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Caption: Workflow for the MTT cytotoxicity assay.
Materials:
-
Cancer cell lines
-
Cell culture medium and supplements
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Remove the medium and add a solubilization solvent to dissolve the formazan crystals.
-
Measure the absorbance at approximately 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Conclusion
This compound and its analogs represent a promising class of natural products with significant potential for development as anti-cancer agents. Their potent cytotoxic activity, mediated primarily through the inhibition of Na+/K+-ATPase and the subsequent modulation of critical signaling pathways, makes them attractive candidates for further investigation. The structure-activity relationships highlighted in this guide underscore the importance of specific structural features for their biological activity. Future research focused on the synthesis and biological evaluation of novel this compound derivatives, guided by the principles of SAR, will be instrumental in optimizing their therapeutic index and advancing them towards clinical applications. The detailed experimental protocols provided herein offer a standardized framework for the continued exploration of this fascinating class of compounds.
References
- 1. Development of CPA‐Catalyzed β‐Selective Reductive Amination of Cardenolides for the Synthesis and Biological Evaluation of Hydrolytically Stable Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agrawal.eeb.cornell.edu [agrawal.eeb.cornell.edu]
- 3. Frontiers | Relative Selectivity of Plant Cardenolides for Na+/K+-ATPases From the Monarch Butterfly and Non-resistant Insects [frontiersin.org]
- 4. 21-Benzylidene Digoxin: A Proapoptotic Cardenolide of Cancer Cells That Up-Regulates Na,K-ATPase and Epithelial Tight Junctions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Cardenolide Glycoside Acovenoside A Interferes with Epidermal Growth Factor Receptor Trafficking in Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Natural cardenolides suppress coronaviral replication by downregulating JAK1 via a Na+/K+-ATPase independent proteolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Na+/K+-ATPase-Targeted Cytotoxicity of (+)-Digoxin and Several Semi-synthetic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Cardenolide B-1 from Different Plant Sources: A Guide for Researchers
For immediate release
This guide offers a comprehensive comparative analysis of Cardenolide B-1, a polar cardenolide monoglycoside, intended for researchers, scientists, and drug development professionals. This compound, with the molecular formula C₃₀H₄₄O₈, is a member of the cardiac glycoside family, a class of compounds recognized for their significant biological activities, including cardiotonic, anticancer, and antiviral properties.
Data Presentation: this compound from Nerium oleander
The following table summarizes the key characteristics of this compound as reported in the literature.
Table 1: Properties of this compound from Nerium oleander
| Property | Value |
| Plant Source | Nerium oleander (Stems and Twigs) |
| Molecular Formula | C₃₀H₄₄O₈ |
| Molecular Weight | 532.67 g/mol |
| Yield | Not explicitly detailed in the available abstract. Access to the full publication is required for this information. |
| Purity | Attained through a series of chromatographic techniques, including silica gel, ODS, and HPLC. |
| Biological Activity | Anti-inflammatory: Demonstrates inhibitory activity against the induction of intercellular adhesion molecule-1 (ICAM-1) with an IC₅₀ value below 1 μM.[1][5] |
| Cytotoxicity: While not specifically reported for this compound in the initial study, other cardenolides isolated in the same research exhibited cytotoxic effects.[1] |
Experimental Protocols
The methodologies outlined below are derived from the procedures detailed by Bai et al. (2011) for the extraction, isolation, and characterization of this compound from Nerium oleander.[1][2]
Plant Material and Extraction
-
Plant Material: The stems and twigs of Nerium oleander are utilized.
-
Extraction: The air-dried and powdered plant material is subjected to extraction with methanol (MeOH) at ambient temperature. The subsequent extract is concentrated using a rotary evaporator under reduced pressure.
Isolation and Purification
-
Fractionation: The concentrated crude methanolic extract is suspended in water and sequentially partitioned with ethyl acetate (EtOAc) and n-butanol (n-BuOH).
-
Column Chromatography: The n-BuOH soluble fraction, which contains the polar glycosides, is chromatographed on a silica gel column, with a gradient elution of chloroform (CHCl₃) and methanol.
-
Further Purification: Fractions identified as containing this compound are subjected to further purification steps. This includes chromatography on an octadecylsilyl (ODS) column with a methanol-water gradient, followed by final purification using preparative High-Performance Liquid Chromatography (HPLC).
Structural Elucidation
The definitive structure of this compound was ascertained through a combination of spectroscopic techniques:
-
¹H Nuclear Magnetic Resonance (NMR)
-
¹³C Nuclear Magnetic Resonance (NMR)
-
Mass Spectrometry (MS)
Biological Activity Assay (Anti-inflammatory)
-
Cell Line: Human umbilical vein endothelial cells (HUVECs) are employed for this assay.
-
Assay: The assay measures the ability of this compound to inhibit the expression of ICAM-1 induced by tumor necrosis factor-α (TNF-α).
-
Methodology: HUVECs are pre-incubated with various concentrations of this compound for a designated period before being stimulated with TNF-α. The level of ICAM-1 expression on the cell surface is then quantified by means of an enzyme-linked immunosorbent assay (ELISA).
Mandatory Visualization
Due to the limitation of having only a single plant source for this compound, a comparative workflow diagram is not applicable. Instead, the following diagram illustrates the general workflow for the isolation and characterization of this compound from Nerium oleander.
Caption: Workflow for the isolation and analysis of this compound.
Conclusion and Future Directions
The current scientific record identifies Nerium oleander as the sole botanical source of this compound. This fact presently precludes a direct comparative analysis of this compound from varied plant origins. The data and experimental protocols provided in this guide are therefore specific to Nerium oleander.
Future research in this area could be directed towards:
-
Screening of Related Plant Species: A systematic phytochemical screening of other species within the Apocynaceae family, as well as other known cardenolide-producing plant families, could potentially identify new natural sources of this compound.
-
Comparative Studies with Analogs: In the absence of other sources of this compound, a comparative analysis with structurally similar cardenolides from different plant species could yield valuable insights into structure-activity relationships and the impact of subtle structural modifications on biological function.
This guide provides a foundational overview for researchers investigating this compound. While a direct comparative analysis remains an objective for future studies, the detailed information regarding its isolation from Nerium oleander and its established biological activity offers a solid platform for further scientific inquiry and potential therapeutic development.
References
Unveiling the Anticancer Potential of Cardenolides: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anticancer effects of various cardenolides across multiple cell lines. The data presented is supported by experimental evidence and detailed methodologies to aid in the validation and exploration of these natural compounds as potential therapeutic agents.
Cardenolides, a class of naturally occurring steroids, have long been utilized in the treatment of cardiac conditions. However, a growing body of evidence has illuminated their potent anticancer properties. These compounds exert their cytotoxic effects through the inhibition of the Na+/K+-ATPase pump, leading to a cascade of intracellular events that can induce apoptosis and inhibit cell proliferation. This guide delves into the comparative anticancer efficacy of several prominent cardenolides, offering a quantitative and mechanistic overview of their action in diverse cancer cell models.
Comparative Cytotoxicity of Cardenolides Across Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The following table summarizes the IC50 values for Digoxin, Ouabain, Bufalin, and Periplocymarin in various cancer cell lines, demonstrating their broad-spectrum anticancer activity at nanomolar concentrations.
| Cardenolide | Cell Line | Cancer Type | IC50 (nM) | Citation |
| Digoxin | K-562 | Leukemia | 6.4 | [1] |
| MCF-7 | Breast Adenocarcinoma | 60 | [2] | |
| BT-474 | Breast Cancer | 230 | [2] | |
| MDA-MB-231 | Breast Adenocarcinoma | 80 | [2] | |
| ZR-75-1 | Breast Cancer | 170 | [2] | |
| SKOV-3 | Ovarian Cancer | 250 | [3] | |
| SH-SY5Y | Neuroblastoma | 34 ng/mL | [4] | |
| SK-N-AS | Neuroblastoma | 22 ng/mL | [4] | |
| Ouabain | A549 | Non-Small Cell Lung Cancer | ~25-50 (after 48-72h) | [5] |
| Hela | Cervical Cancer | ~50-100 (after 48-72h) | [5] | |
| HCT116 | Colorectal Carcinoma | ~25-50 (after 48-72h) | [5] | |
| H460 | Non-Small Cell Lung Cancer | 10.44 | [5] | |
| PANC1 | Pancreatic Cancer | 42.36 | [5] | |
| A375 | Melanoma | 67.17 (48h), 30.25 (72h) | [5] | |
| SK-Mel-28 | Melanoma | 186.51 (48h), 87.42 (72h) | [5] | |
| OS-RC-2 | Renal Cancer | ~40-80 | [6] | |
| NCI-H446 | Small Cell Lung Cancer | ~20-40 | [6] | |
| Bufalin | A549 | Non-Small Cell Lung Cancer | ~30 (24h) | [7] |
| H1299 | Non-Small Cell Lung Cancer | ~30 (24h) | [7] | |
| HCC827 | Non-Small Cell Lung Cancer | ~30 (24h) | [7] | |
| A549 | Lung Adenocarcinoma | 56.14 (48h), 15.57 (72h) | [8] | |
| Periplocymarin | HCT 116 | Colorectal Cancer | 35.74 ng/mL | [9] |
| RKO | Colorectal Cancer | 45.60 ng/mL | [9] | |
| HT-29 | Colorectal Cancer | 72.49 ng/mL | [9] | |
| SW480 | Colorectal Cancer | 112.94 ng/mL | [9] |
Induction of Apoptosis by Cardenolides
A key mechanism underlying the anticancer effects of cardenolides is the induction of programmed cell death, or apoptosis. The following table presents quantitative data on the percentage of apoptotic cells following treatment with specific cardenolides, as determined by Annexin V/PI flow cytometry.
| Cardenolide | Cell Line | Concentration | Time (h) | Apoptotic Cells (%) | Citation |
| Digoxin | A549 | 200 nM | 24 | ~25% | [10] |
| Ouabain | A549 | 50 nM | 48 | ~20% | [11] |
| A549 | 100 nM | 48 | ~35% | [11] | |
| Hela | 50 nM | 48 | ~15% | [11] | |
| Hela | 100 nM | 48 | ~25% | [11] | |
| HCT116 | 50 nM | 48 | ~20% | [11] | |
| HCT116 | 100 nM | 48 | ~40% | [11] | |
| A375 | 50 nM | 48 | ~20% | [5] | |
| A375 | 100 nM | 48 | ~30% | [5] | |
| Bufalin | A549 | 20 nM | 48 | ~15% | [12] |
| A549 | 40 nM | 48 | ~25% | [12] | |
| A549 | 100 nM | 48 | ~40% | [12] | |
| MDA-MB-231 | 0.5 µM | 48 | ~25% | [13] | |
| HCC-1937 | 0.5 µM | 48 | ~20% | [13] |
Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed protocols for the key experimental assays are provided below.
MTT Cell Proliferation Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the cardenolide of interest. Include a vehicle-only control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
Annexin V/PI Apoptosis Assay by Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Preparation: Seed cells and treat with the cardenolide as described for the MTT assay.
-
Cell Harvesting: After treatment, collect both floating and adherent cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Viable cells are Annexin V- and PI-, early apoptotic cells are Annexin V+ and PI-, and late apoptotic or necrotic cells are Annexin V+ and PI+.[10][13]
Western Blot Analysis for Signaling Pathway Proteins
This technique is used to detect specific proteins in a sample and assess changes in their expression levels.
-
Protein Extraction: After treatment with the cardenolide, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein per sample on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Akt, p-Akt, Bcl-2, Bax, cleaved Caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Signaling Pathways and Experimental Workflow Visualizations
To further elucidate the mechanisms of cardenolide-induced anticancer effects, the following diagrams, created using the DOT language, illustrate key signaling pathways and a typical experimental workflow.
References
- 1. Ouabain at nanomolar concentrations is cytotoxic for biliary tract cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bufalin sensitizes human bladder carcinoma cells to TRAIL-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Ouabain Exhibited Strong Anticancer Effects in Melanoma Cells via Induction of Apoptosis, G2/M Phase Arrest, and Migration Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting the anti-apoptotic Bcl-2 family proteins: machine learning virtual screening and biological evaluation of new small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Specific interactions of BCL-2 family proteins mediate sensitivity to BH3-mimetics in diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Alisol B 23-Acetate Increases the Antitumor Effect of Bufalin on Liver Cancer through Inactivating Wnt/β-Catenin Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. portlandpress.com [portlandpress.com]
- 11. researchgate.net [researchgate.net]
- 12. Bufalin Induces Lung Cancer Cell Apoptosis via the Inhibition of PI3K/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Cardenolide B-1: A Comparative Analysis Against Other Oleander-Derived Cardenolides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Cardenolide B-1, a cardiac glycoside derived from the oleander plant (Nerium oleander), with other prominent cardenolides isolated from the same source. This analysis is supported by experimental data on their biological activities, primarily focusing on their efficacy as inhibitors of the Na+/K+-ATPase pump and their cytotoxic effects on cancer cell lines.
Introduction to Oleander Cardenolides
Cardenolides are a class of naturally occurring steroids that are well-documented for their potent inhibitory effects on the Na+/K+-ATPase, a crucial enzyme responsible for maintaining the electrochemical gradients across cell membranes. This inhibition triggers a cascade of intracellular events, making these compounds valuable for their cardiotonic properties and, more recently, for their potential as anticancer agents. Nerium oleander is a rich source of various cardenolides, with each compound exhibiting distinct bioactivities. This guide will specifically compare this compound to other notable oleander-derived cardenolides such as oleandrin, oleandrigenin, neriifolin, and odoroside A.
Quantitative Comparison of Biological Activity
The primary mechanism of action for cardenolides is the inhibition of the Na+/K+-ATPase pump. The potency of this inhibition, often measured as the half-maximal inhibitory concentration (IC50), is a key determinant of their biological effects. Furthermore, the cytotoxic effects of these compounds on various cancer cell lines provide insights into their therapeutic potential. The following table summarizes the available quantitative data for this compound and other selected oleander-derived cardenolides.
| Cardenolide | Chemical Formula | Molecular Weight ( g/mol ) | Na+/K+-ATPase Inhibition IC50 (µM) | Cytotoxicity IC50 | Cell Line |
| This compound | C₃₀H₄₄O₈ | 532.67 | Not Precisely Determined | < 1 µM | VA-13 (malignant tumor), HepG2 (liver cancer)[1] |
| Oleandrin | C₃₂H₄₈O₉ | 576.72 | 0.62[2] | 8.25 nM | CaCO-2 (colon cancer)[3] |
| Oleandrigenin | C₂₅H₃₆O₆ | 432.55 | 1.23[2] | Not Precisely Determined | |
| Neriifolin | C₃₀H₄₆O₈ | 534.68 | Cardiac effect > Oleandrin*[4] | Not Precisely Determined | |
| Odoroside A | C₃₀H₄₆O₇ | 518.68 | Not Precisely Determined | 183 nM | MDA-MB-231 (breast cancer) |
*Note: A study established a cardiac effect rank order of neriifolin > oleandrin > digitoxigenin = peruvoside > digoxin > thevetin A, suggesting neriifolin has a more potent effect on cardiac cells, which is primarily mediated by Na+/K+-ATPase inhibition.[4]
Mechanism of Action and Signaling Pathways
The inhibition of the Na+/K+-ATPase by cardenolides leads to an increase in intracellular sodium ion concentration. This, in turn, affects the sodium-calcium exchanger, resulting in an influx of calcium ions. The elevated intracellular calcium is responsible for the positive inotropic effects on the heart muscle. In the context of cancer, this disruption of ion homeostasis can trigger apoptosis and inhibit cell proliferation through various signaling pathways.
Caption: General signaling pathway of cardenolide-induced apoptosis.
Experimental Protocols
The data presented in this guide are derived from standard in vitro assays designed to assess the biological activity of chemical compounds. Below are detailed methodologies for the key experiments cited.
Na+/K+-ATPase Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of Na+/K+-ATPase.
Principle: The activity of Na+/K+-ATPase is determined by measuring the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP. The inhibitory effect of a cardenolide is quantified by comparing the enzyme's activity in the presence and absence of the compound.
Procedure:
-
Enzyme Preparation: Purified Na+/K+-ATPase from a source such as porcine brain is used.
-
Reaction Mixture: A reaction buffer is prepared containing ATP, MgCl₂, NaCl, and KCl at optimal concentrations for enzyme activity.
-
Incubation: The enzyme is pre-incubated with varying concentrations of the test cardenolide (e.g., this compound, oleandrin) for a specific period at 37°C.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of ATP.
-
Reaction Termination: The reaction is stopped after a defined time by adding a reagent that quenches the enzyme activity, such as trichloroacetic acid.
-
Phosphate Detection: The amount of released inorganic phosphate is quantified using a colorimetric method, such as the Fiske-Subbarow method, which involves the formation of a colored phosphomolybdate complex. The absorbance is measured using a spectrophotometer.
-
Data Analysis: The percentage of inhibition is calculated for each concentration of the cardenolide. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the cardenolide concentration and fitting the data to a sigmoidal dose-response curve.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Procedure:
-
Cell Seeding: Cancer cells (e.g., HepG2, VA-13) are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the cardenolides for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL).
-
Incubation: The plate is incubated for 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent solution, is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Caption: Workflow for determining the cytotoxicity of cardenolides.
Conclusion
This comparative guide highlights the potent biological activities of this compound and other oleander-derived cardenolides. While oleandrin demonstrates exceptionally high cytotoxicity at nanomolar concentrations against certain cancer cell lines, this compound also exhibits significant cytotoxic effects at sub-micromolar levels. The variation in their IC50 values underscores the importance of the specific chemical structure of each cardenolide in determining its biological potency. Further research is warranted to elucidate the precise Na+/K+-ATPase inhibitory activity of this compound and to expand the comparative cytotoxicity studies across a broader range of cancer cell lines. This will enable a more comprehensive understanding of its potential as a therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of Na,K-ATPase by oleandrin and oleandrigenin, and their detection by digoxin immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oleandrin | ATPase | Potassium Channel | Sodium Channel | TargetMol [targetmol.com]
- 4. Investigation of cardiac glycosides from oleander in a human induced pluripotent stem cells derived cardiomyocyte model - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Specificity of Cardenolides for Na+/K+-ATPase Isoforms: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Cardenolide B-1 and Na+/K+-ATPase Isoforms
This compound, with the chemical formula C₃₀H₄₄O₈ and CAS number 1318158-89-2, is a member of the cardenolide family of steroids. These compounds are known for their inhibitory effects on the Na+/K+-ATPase, a vital membrane-bound protein responsible for maintaining the sodium and potassium ion gradients across the cell membrane. The Na+/K+-ATPase exists in different isoforms, with the catalytic α-subunit having four variants (α1, α2, α3, and α4) that are expressed in a tissue-specific manner. The α1 isoform is ubiquitously expressed, while α2 is predominant in muscle, heart, and brain, and α3 is primarily found in neuronal tissues. This differential expression and their distinct kinetic properties make them attractive targets for isoform-selective drugs.
Comparative Analysis of Cardenolide Specificity
The following table summarizes the inhibitory potency (IC₅₀ values) of well-studied cardenolides against different human Na+/K+-ATPase α-subunit isoforms. This data provides a benchmark for assessing the potential isoform specificity of novel cardenolides like this compound.
| Cardenolide | α1β1 IC₅₀ (nM) | α2β1 IC₅₀ (nM) | α3β1 IC₅₀ (nM) | Reference Compound |
| Ouabain | 23 | 21 | 22 | Non-selective |
| Digoxin | 170 | 28 | 32 | α2/α3 selective |
Note: IC₅₀ values can vary depending on the experimental conditions, such as ion concentrations and the source of the enzyme.
Experimental Protocols
Determination of Na+/K+-ATPase Isoform Inhibition (IC₅₀)
This protocol outlines a common method for determining the concentration of a cardenolide required to inhibit 50% of the Na+/K+-ATPase activity for each isoform.
1. Materials and Reagents:
-
Purified recombinant human Na+/K+-ATPase isoforms (α1β1, α2β1, α3β1)
-
ATP (Adenosine 5'-triphosphate)
-
Tris-HCl buffer
-
NaCl, KCl, MgCl₂
-
Molybdenum blue reagent
-
Cardenolide of interest (e.g., this compound, Ouabain, Digoxin) dissolved in DMSO
-
96-well microplates
-
Spectrophotometer
2. Experimental Workflow:
Comparative Transcriptomics of Cardenolide-Treated Cells: A Focus on Ouabain and Digoxin
Cardenolide B-1, identified by the CAS registry number 1318158-89-2, is a member of the cardenolide glycoside family, which are steroid derivatives known for their biological activities.[1][2][3][4] While specific transcriptomic data for this compound is limited, the studies on Ouabain and Digoxin serve as a valuable proxy for understanding the potential cellular and genetic responses to this compound family.
Quantitative Data Summary
The following tables summarize the key findings from comparative transcriptomic studies on cells treated with Ouabain and Digoxin.
Table 1: Overview of Transcriptomic Studies on Cardenolide-Treated Cells
| Cardenolide | Cell Line | Concentration | Treatment Duration | Key Findings | Reference |
| Ouabain | A375 (Melanoma) | 100 µM | 48 hours | Significant changes in gene expression related to apoptosis and cell cycle arrest. | [5] |
| Ouabain | MDCK (Epithelial) | 10 nmol/L | 30 minutes | Upregulation and downregulation of specific transcripts, including MYO9A. | [6] |
| Ouabain | Rat Cerebellum Granule Cells | 100 nM & 1 mM | Not specified | 144 differentially expressed transcripts at 100 nM; 994 at 1 mM. | [7] |
| Digoxin | Circulating Tumor Cells (in vivo) | 0.7–1.4 ng/mL (serum) | Daily | Downregulation of cell-cell adhesion and cell-cycle-related genes. | [8] |
| Digoxin | AC16 (Cardiomyocytes) | 0.5 µM & 5.0 µM | 4 hours | Increased expression of immediate-early genes (EGR-1, c-FOS, c-JUN). | [9] |
| Digoxin | Th17 Cells | Not specified | Not specified | Affects the expression of 67 genes, with effects similar to RORγt-deficiency. | [10] |
Table 2: Comparative Pathway Analysis of Differentially Expressed Genes
| Cardenolide | Upregulated Pathways | Downregulated Pathways | Reference |
| Ouabain | p53 signaling pathway, MAPK signaling pathway, Apoptotic signaling pathway, DNA damage response. | Not specified | [5] |
| Digoxin | NFκB pathway. | Cell-cell adhesion, Cell cycle, Sarcomere organization, Muscle contraction. | [8][9] |
Experimental Protocols
The methodologies employed in the cited transcriptomic studies are crucial for the interpretation and replication of the findings.
Ouabain Treatment of A375 Melanoma Cells[5]
-
Cell Culture and Treatment: A375 cells were treated with 100 µM ouabain for 48 hours.
-
RNA Extraction: Total RNA was extracted using TRIzol® Reagent. Genomic DNA was removed with DNase I.
-
Library Preparation and Sequencing: An RNA-seq transcriptome library was prepared using the TruSeqTM RNA sample preparation Kit from 1 µg of total RNA. Libraries were size-selected for cDNA fragments of 200–300 bp and amplified by PCR.
Digoxin Treatment of Circulating Tumor Cells (In Vivo)[8]
-
Treatment Regimen: Nine patients were treated daily with a maintenance dose of digoxin, achieving a serum level of 0.7–1.4 ng/mL.
-
Sample Collection and RNA Sequencing: Circulating tumor cells (CTCs) were isolated from blood samples. RNA sequencing (RNA-seq) was performed on these serial CTC samples.
-
Data Analysis: Changes in gene expression patterns in CTCs were analyzed before and after treatment with digoxin.
Ouabain Treatment of Rat Cerebellum Granule Cells[7]
-
Cell Culture and Treatment: Primary cultures of rat cerebellum granule cells were treated with either 100 nM or 1 mM ouabain.
-
Transcriptome Analysis: The study compared the transcriptomic changes induced by the two different concentrations of ouabain to distinguish between the effects of inhibiting different Na+,K+-ATPase isoforms.
Visualizations
The following diagrams illustrate key signaling pathways, experimental workflows, and logical relationships derived from the transcriptomic analyses of cardenolide-treated cells.
Caption: Experimental workflow for comparative transcriptomics.
Caption: Cardenolide-induced signaling pathways.
References
- 1. This compound (1318158-89-2) for sale [vulcanchem.com]
- 2. This compound | C30H44O8 | CID 46872929 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound CAS#: 1318158-89-2 [m.chemicalbook.com]
- 4. This compound | 1318158-89-2 [chemicalbook.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Ouabain Induces Transcript Changes and Activation of RhoA/ROCK Signaling in Cultured Epithelial Cells (MDCK) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Transcriptomic changes triggered by ouabain in rat cerebellum granule cells: Role of α3- and α1-Na+,K+-ATPase-mediated signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Digoxin for reduction of circulating tumor cell cluster size in metastatic breast cancer: a proof-of-concept trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Timed use of digoxin prevents heart ischemia-reperfusion injury through a REV-ERBα-UPS signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Digoxin and its derivatives suppress Th17 cell differentiation by antagonizing RORγt activity - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Cardenolide B-1
For researchers, scientists, and drug development professionals, the safe handling and disposal of highly potent compounds like Cardenolide B-1, a cardiac glycoside, is paramount. Adherence to strict disposal protocols is essential not only for regulatory compliance but also for the protection of laboratory personnel and the environment. This document provides a comprehensive, step-by-step guide to the proper disposal of this compound, ensuring a safe and responsible laboratory environment.
Cardiac glycosides are a class of organic compounds known for their significant physiological effects and corresponding toxicity.[1][2][3] Due to its classification as a steroid and its potent biological activity, this compound must be managed as a hazardous chemical waste from the point of generation to its final disposal.
Quantitative Data Summary for this compound Disposal
The following table summarizes the critical quantitative parameters for the safe disposal of this compound waste.
| Parameter | Guideline | Rationale |
| Waste Container Filling Capacity | Do not exceed 90% of the container's total volume.[4] | To prevent spills and allow for vapor expansion. |
| Secondary Containment Volume | Must be able to hold 110% of the volume of the primary container.[5] | To contain any potential leaks or spills from the primary container. |
| Waste Storage Time Limit | Maximum of 90 days in the laboratory.[4][5] | To comply with regulations and minimize the risk of long-term storage hazards. |
| Maximum Accumulation Quantity | Up to 55 gallons of a single hazardous waste stream. | Regulatory limit for accumulation before requiring collection. |
| Sewer Disposal Limit | Prohibited for this compound.[6][7] | High toxicity poses a significant risk to aquatic life and wastewater treatment systems. |
| Solid Waste (Trash) Disposal | Prohibited for this compound.[6] | Prevents the release of the toxic compound into the environment through landfills. |
Experimental Protocol: Step-by-Step Disposal of this compound
This protocol details the necessary steps for the safe collection, storage, and disposal of this compound waste, including contaminated labware.
Materials:
-
Designated hazardous waste container (chemically compatible, e.g., glass or high-density polyethylene)
-
Hazardous waste labels
-
Secondary containment bin
-
Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves
-
Spill kit for toxic chemicals
Procedure:
-
Waste Segregation:
-
Dedicate a specific, clearly labeled hazardous waste container for this compound and any materials contaminated with it (e.g., pipette tips, gloves, absorbent paper).
-
Do not mix this compound waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.[6][8]
-
-
Container Preparation and Labeling:
-
Affix a hazardous waste label to the container before adding any waste.
-
The label must include:
-
The full chemical name: "this compound" (no abbreviations).[6]
-
The words "Hazardous Waste" and "Toxic".[6]
-
An accurate estimation of the concentration and total quantity.
-
The date of waste generation (the date the first waste is added).[6]
-
The name and contact information of the principal investigator and the laboratory location.[6]
-
Appropriate hazard pictograms (e.g., skull and crossbones for acute toxicity).[6]
-
-
-
Waste Collection:
-
Solid Waste: Place all disposable items contaminated with this compound (e.g., gloves, weighing paper, contaminated bench paper) directly into the designated hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a sealed, leak-proof container.
-
Sharps: Any sharps (needles, scalpels) contaminated with this compound must be placed in a designated sharps container that is also labeled as hazardous waste.
-
-
Storage:
-
Always keep the hazardous waste container tightly sealed when not in use.[8]
-
Store the container in a designated, secure satellite accumulation area within the laboratory.
-
Place the primary waste container inside a larger, chemically resistant secondary containment bin to prevent the spread of material in case of a leak.[4][5]
-
Store in a well-ventilated area, away from incompatible materials.
-
-
Disposal Request:
-
Monitor the accumulation of waste. Do not exceed the 90-day storage limit or the maximum volume of 55 gallons.[4][5]
-
When the container is approaching 90% full or the storage time limit is nearing, submit a chemical waste pickup request to your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Follow your institution's specific procedures for waste pickup, which may involve online forms or specific tagging procedures.[6]
-
-
Emergency Preparedness:
-
Ensure a spill kit appropriate for toxic chemicals is readily accessible.
-
In case of a spill, immediately alert personnel in the area, evacuate if necessary, and follow your institution's established spill response procedures.
-
Visualizing the Disposal Workflow
The following diagrams illustrate the logical flow of the this compound disposal procedure and the decision-making process involved.
Caption: Workflow for this compound Waste Management.
Caption: Decision Tree for this compound Waste Disposal.
References
- 1. Cardiac glycoside - Wikipedia [en.wikipedia.org]
- 2. mdpoison.com [mdpoison.com]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 5. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 6. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 7. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 8. acewaste.com.au [acewaste.com.au]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
